molecular formula C8H8F3IN2O2 B7959165 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate

3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate

Cat. No.: B7959165
M. Wt: 348.06 g/mol
InChI Key: CNKAGDZWMVSZRE-UHFFFAOYSA-N
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Description

3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate is a useful research compound. Its molecular formula is C8H8F3IN2O2 and its molecular weight is 348.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-iodo-5-methylpyridin-2-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2.C2HF3O2/c1-4-2-5(7)6(8)9-3-4;3-2(4,5)1(6)7/h2-3H,1H3,(H2,8,9);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKAGDZWMVSZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)I.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Utility of 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Chemical Identity

3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate (often encountered in its free base form as 2-Amino-3-iodo-5-methylpyridine ) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds.

Its structural value lies in the vicinal arrangement of the amino group (C2) and the iodine atom (C3) . This "ortho-haloamino" motif serves as a versatile linchpin for two distinct classes of reactions:

  • Transition-Metal Catalyzed Cross-Couplings: The labile C–I bond allows for selective functionalization at the C3 position via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.

  • Annulation Reactions: The adjacent amino and iodo groups facilitate cyclization reactions to form fused bicyclic systems such as imidazo[1,2-a]pyridines , 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) , and pyrido[2,3-b]pyrazines .

The trifluoroacetate (TFA) salt form typically results from purification via reverse-phase high-performance liquid chromatography (RP-HPLC) using TFA-modified mobile phases. While the salt form enhances stability and water solubility during storage, it requires specific handling protocols (neutralization) to restore the nucleophilicity of the amino group for subsequent transformations.

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyData
Compound Name 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate
Free Base Name 2-Amino-3-iodo-5-methylpyridine
Free Base CAS 211308-79-1
Isomer Distinction Crucial: Distinct from 2-Amino-5-iodo-3-methylpyridine (CAS 166266-19-9).[1] The iodine position at C3 (ortho to NH2) is the defining feature.
Molecular Formula C₆H₇IN₂[2][3][4] · C₂HF₃O₂ (Salt) / C₆H₇IN₂ (Free Base)
Molecular Weight ~348.06 g/mol (TFA Salt) / 234.04 g/mol (Free Base)
Appearance Off-white to tan solid (Free base tends to darken upon light exposure).
Solubility (Salt) Soluble in DMSO, MeOH, DMF, Water (moderate).
Solubility (Base) Soluble in DCM, EtOAc, DMSO; sparingly soluble in Water.
pKa (Est.) Pyridine N: ~3.5–4.0 (reduced by I-substitution). Amino N: Not basic.

Part 2: Core Reactivity & Synthetic Applications

The chemical utility of this compound is defined by the differential reactivity of its three functional handles: the nucleophilic amino group , the electrophilic C-I bond , and the steric/electronic influence of the 5-methyl group .

The "Ortho-Effect" & Heterocycle Formation

The most powerful application of 3-iodo-5-methyl-pyridin-2-ylamine is its ability to serve as a precursor for fused heterocycles. The iodine atom at C3 acts as a leaving group or a handle for activation during ring closure.

  • Synthesis of Imidazo[1,2-a]pyridines: Reaction with

    
    -haloketones or aldehydes (Groebke–Blackburn–Bienaymé reaction) typically utilizes the N1 and 2-NH2. However, the presence of the 3-Iodine allows for the formation of 8-iodo-6-methylimidazo[1,2-a]pyridine . This retains the iodine atom for subsequent functionalization, a strategy impossible with non-halogenated precursors.
    
  • Synthesis of 7-Azaindoles (Pyrrolo[2,3-b]pyridines): Through a Larock-type annulation , the compound reacts with internal alkynes under Pd-catalysis. The amine displaces the iodine after alkyne insertion, forming the pyrrole ring. This is a key route to "privileged" kinase inhibitor scaffolds.

Selective C-3 Functionalization (Suzuki/Sonogashira)

The C-I bond is significantly more reactive than C-Br or C-Cl bonds. This allows for chemoselective coupling at C3 without affecting other potential halogen substituents (if introduced later).

  • Mechanism: Oxidative addition of Pd(0) into the C-I bond is fast.

  • Steric Note: The 5-methyl group is meta to the iodine and does not significantly sterically hinder the C3 position, allowing for coupling with bulky boronic acids.

Handling the TFA Salt in Synthesis

The TFA salt is acidic.[5] In reactions requiring the free amine (e.g., nucleophilic attack) or basic conditions (e.g., Suzuki coupling), the TFA must be neutralized.

  • Risk: Direct use of the salt in Pd-catalyzed reactions can lower the effective pH, potentially stalling the transmetallation step or protonating the ligand.

  • Solution: Use an excess of inorganic base (e.g., 3-4 equiv. of K₂CO₃ or Cs₂CO₃) or perform a "free-basing" workup prior to the reaction.

Part 3: Visualization of Reactivity

The following diagram maps the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 3-Iodo-5-methyl- pyridin-2-ylamine (TFA Salt) FreeBase Free Base (Active Species) Core->FreeBase Neutralization (NaHCO3/EtOAc) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) FreeBase->Suzuki C-I Activation Sonogashira Sonogashira Coupling (Alkyne, Cu/Pd) FreeBase->Sonogashira C-I Activation Annulation Larock Annulation (Internal Alkyne) FreeBase->Annulation Pd-Cat + Cyclization Cyclization Condensation (R-CO-CH2-X) FreeBase->Cyclization N-Alkylation Biaryl 3-Aryl-5-methyl- pyridin-2-amine Suzuki->Biaryl AlkyneProd 3-Alkynyl-5-methyl- pyridin-2-amine Sonogashira->AlkyneProd Azaindole 5-Methyl-1H- pyrrolo[2,3-b]pyridine Annulation->Azaindole Imidazo 8-Iodo-6-methyl- imidazo[1,2-a]pyridine Cyclization->Imidazo

Caption: Divergent synthetic pathways: The C-3 Iodine enables cross-coupling (Red), while the ortho-amino/iodo motif enables heterocycle formation (Yellow).

Part 4: Experimental Protocols

Protocol A: Free-Basing the TFA Salt

Use this protocol if your subsequent reaction is sensitive to acidic impurities or stoichiometry.

  • Dissolution: Dissolve 1.0 g of 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate in 20 mL of Ethyl Acetate (EtOAc).

  • Neutralization: Add 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Extraction: Stir vigorously for 10 minutes. Separate the layers.

  • Wash: Extract the aqueous layer once more with 10 mL EtOAc. Combine organic layers and wash with 10 mL brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Result: The free base is obtained as a tan solid. Use immediately or store under inert gas at -20°C (light sensitive).

Protocol B: Suzuki-Miyaura Coupling (Direct from Salt)

This protocol incorporates an excess of base to handle the TFA salt in situ.

Reagents:

  • Substrate: 1.0 equiv (TFA salt)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (3.5 equiv) — Note: Extra 1.0 equiv accounts for TFA neutralization.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge a reaction vial with the TFA salt, boronic acid, and K₂CO₃.

  • Add the solvent mixture and degas (sparge with Nitrogen/Argon) for 10 minutes.

  • Add the Pd catalyst under a counter-flow of inert gas.

  • Seal and heat to 80–90°C for 4–12 hours.

  • Monitoring: Monitor by LC-MS. The starting material (MW ~234 + H⁺) should disappear.

  • Workup: Dilute with EtOAc, wash with water, dry, and purify via silica flash chromatography.

Part 5: Synthesis Workflow Diagram

This diagram illustrates the logical flow from the raw salt to a final coupled product, highlighting the critical decision points.

Workflow Start Start: TFA Salt (Hygroscopic Solid) Decision Is Reaction Base-Sensitive? Start->Decision RouteA Route A: In-Situ Neutralization (Add Excess Base) Decision->RouteA No (e.g. Suzuki) RouteB Route B: Ex-Situ Free-Basing (NaHCO3 Wash) Decision->RouteB Yes (e.g. Nucleophilic Sub) Reaction Cross-Coupling / Cyclization (Solvent: Dioxane/H2O or DMF) RouteA->Reaction RouteB->Reaction Purification Purification (Silica Gel / Prep-HPLC) Reaction->Purification Final Final Product Purification->Final

Caption: Decision matrix for handling the trifluoroacetate salt in synthesis.

References

  • Beilstein Journal of Organic Chemistry. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines. (Review of 2-aminopyridine reactivity). Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). Imidazo[1,2-a]pyridine Synthesis Protocols. Retrieved from [Link]

Sources

Molecular structure and SMILES for 3-Iodo-5-methyl-pyridin-2-ylamine TFA salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate is a high-value halogenated heterocyclic building block used extensively in medicinal chemistry. It serves as a critical scaffold for the synthesis of kinase inhibitors and other bioactive small molecules.[1] The presence of the iodine atom at the C3 position, ortho to the exocyclic amine, renders the molecule highly reactive toward palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), while the C5-methyl group provides lipophilic bulk often required for hydrophobic pocket occupancy in protein targets.

The Trifluoroacetic Acid (TFA) salt form is typically generated during reverse-phase HPLC purification. It offers enhanced solubility in polar solvents compared to the free base but requires specific handling due to its hygroscopic nature and potential acidity.

Molecular Identification & Properties[2][3][4]

Chemical Identity
PropertyDetail
Systematic Name 3-Iodo-5-methylpyridin-2-amine trifluoroacetate
Common Name 2-Amino-3-iodo-5-methylpyridine TFA Salt
Parent CAS (Free Base) 211308-79-1
Salt Stoichiometry Typically 1:1 (Mono-TFA salt)
Molecular Formula C₆H₇IN₂[2][3][4] · C₂HF₃O₂
Molecular Weight 234.04 (Free Base) + 114.02 (TFA) = 348.06 g/mol
Appearance Off-white to beige crystalline solid
Structural Descriptors[8][9]
  • SMILES (Salt Form): Cc1cnc(N)c(I)c1.OC(=O)C(F)(F)F

  • SMILES (Free Base): Cc1cnc(N)c(I)c1

  • InChIKey (Free Base): GSRKHYYLAZKHSA-UHFFFAOYSA-N

Structural Visualization

The following diagram illustrates the atomic connectivity and the numbering scheme used to verify the regiochemistry (2-amino, 3-iodo, 5-methyl).

MolecularStructure N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 NH2 NH₂ C2->NH2 Pos 2 C4 C4 C3->C4 Iodo I C3->Iodo Pos 3 C5 C5 C4->C5 C6 C6 C5->C6 Methyl CH₃ C5->Methyl Pos 5 C6->N1 TFA TFA (CF₃COO⁻) NH2->TFA Ionic Interaction

Figure 1: Connectivity of 3-Iodo-5-methyl-pyridin-2-ylamine TFA salt. Note the Iodine is ortho to the amine.

Structural & Electronic Analysis

Regioselectivity of Halogenation

The synthesis of this core relies on the electronic directing effects of the 2-amino-5-methylpyridine precursor.

  • Amino Group (C2): A strong electron-donating group (EDG) that activates the ring and directs electrophilic aromatic substitution (EAS) to the ortho and para positions.

  • Methyl Group (C5): A weak activator.

  • ** steric constraints:** The C5 position is blocked by the methyl group. The C3 position is ortho to the strong amino director and is the most nucleophilic site on the ring. The C6 position is deactivated by the adjacent ring nitrogen.

  • Result: Iodination occurs almost exclusively at C3 , yielding the 3-iodo isomer.

Salt Formation (TFA)

In drug discovery workflows, this compound is often isolated via preparative HPLC using water/acetonitrile gradients containing 0.1% Trifluoroacetic acid (TFA).

  • Protonation Site: The exocyclic amine is weakly basic due to resonance delocalization into the pyridine ring. However, the ring nitrogen (N1) is the primary site of protonation in pyridines. In 2-aminopyridines, the protonation site is debated but often occurs at the ring nitrogen, forming a pyridinium species stabilized by the amino group.

  • Implication: The TFA salt is acidic. When using this in base-sensitive coupling reactions (e.g., Suzuki), an excess of inorganic base (Na₂CO₃, K₃PO₄) is required to neutralize the TFA and liberate the free base in situ.

Synthesis & Experimental Protocols

Synthesis of the Core (Free Base)

Reaction: Electrophilic iodination of 2-amino-5-methylpyridine.

Reagents:

  • Substrate: 2-Amino-5-methylpyridine (CAS 1603-41-4)[4]

  • Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine (I₂)/Periodic Acid (HIO₃)

  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)

Protocol (NIS Method):

  • Dissolution: Dissolve 2-amino-5-methylpyridine (1.0 eq) in MeCN (0.2 M concentration).

  • Addition: Cool to 0°C. Add N-Iodosuccinimide (1.05 eq) portion-wise over 30 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS (Target [M+H]⁺ = 235).

  • Quench: Quench with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

  • Extraction: Extract with Ethyl Acetate (EtOAc).[5] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Generation of the TFA Salt

If the free base is oily or impure, it is purified via Prep-HPLC.

Protocol:

  • Purification: Inject the crude material onto a C18 Reverse Phase column.

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 20 minutes.

  • Lyophilization: Collect the fractions corresponding to the product peak. Freeze and lyophilize (freeze-dry) to obtain the TFA salt as a stable powder.

Reactivity & Applications (Workflow)

The C3-Iodine bond is highly labile to oxidative addition by Palladium(0), making this molecule an ideal "A-ring" building block for bi-aryl drugs.

ReactionPathway Start 2-Amino-5-methylpyridine (Precursor) Step1 Iodination (NIS, MeCN) Start->Step1 Intermediate 3-Iodo-5-methyl-pyridin-2-ylamine (Free Base) Step1->Intermediate Purification Prep-HPLC (H₂O/MeCN + 0.1% TFA) Intermediate->Purification Product TARGET: TFA Salt (Stable Solid) Purification->Product Coupling Suzuki Coupling (R-B(OH)₂, Pd(dppf)Cl₂, Base) Product->Coupling Neutralize TFA Drug Bi-aryl Kinase Inhibitor (Scaffold) Coupling->Drug

Figure 2: Synthesis and downstream application workflow.

Critical Application Note: Suzuki Coupling with TFA Salts

When using the TFA salt in Suzuki couplings:

  • ** stoichiometry:** The salt contains 1 equivalent of acid.

  • Base Adjustment: Standard protocols use 2–3 equivalents of base (e.g., K₂CO₃). For the TFA salt, increase the base load by 1.0 equivalent to account for the neutralization of the trifluoroacetate.

  • Self-Validation: Verify the pH of the aqueous layer is >9 before heating the reaction.

Safety & Handling

  • Light Sensitivity: Iodinated heterocycles can undergo photo-deiodination. Store in amber vials or foil-wrapped containers.

  • TFA Content: The salt is corrosive and hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon) to prevent degradation.

  • Toxicity: Halogenated pyridines are potential skin irritants and sensitizers. Handle in a fume hood.

References

  • Sigma-Aldrich. 3-Iodo-5-methyl-pyridin-2-ylamine Product Page. Accessed 2025.[6][7] Link

  • PubChem. 2-Iodo-5-methylpyridine (Isomer/Analog Data). National Library of Medicine. Link

  • ChemicalBook. 2-Amino-5-methylpyridine (Precursor) NMR and Properties. Link

  • ResearchGate. Syntheses of 2-amino-5-iodopyridine derivatives. (Methodology reference for iodination of aminopyridines). Link

Sources

An In-depth Technical Guide to 3-Iodo-5-methyl-pyridin-2-ylamine and its Trifluoroacetate Salt

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-Iodo-5-methyl-pyridin-2-ylamine and its trifluoroacetate salt, with a focus on its chemical identifiers, properties, synthesis, and applications for researchers, scientists, and professionals in drug development.

Part 1: Core Chemical Identification

IdentifierValueSource
Chemical Name 3-Iodo-5-methyl-pyridin-2-ylamine
CAS Number 211308-79-1
Molecular Formula C6H7IN2
Molecular Weight 234.04 g/mol
MDL Number MFCD09037445
PubChem Substance ID 329771473
InChI 1S/C6H7IN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
InChI Key GSRKHYYLAZKHSA-UHFFFAOYSA-N
SMILES Cc1cnc(N)c(I)c1

Part 2: Physicochemical Properties and Safety

The physical and chemical properties of 3-Iodo-5-methyl-pyridin-2-ylamine are critical for its handling, storage, and application in experimental settings.

PropertyValueSource
Physical Form Solid
Melting Point 40 - 44 °C (104 - 111 °F)
Boiling Point 208 - 209 °C (406 - 408 °F)

Safety and Handling:

3-Iodo-5-methyl-pyridin-2-ylamine is classified as a hazardous substance and requires careful handling in a laboratory setting. Key safety information is summarized below:

  • Hazard Statements: Toxic if swallowed (H301), Fatal in contact with skin (H310), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).

  • Precautionary Measures: Avoid breathing dust and do not get in eyes, on skin, or on clothing. It is essential to wash skin thoroughly after handling and to use this product only in well-ventilated areas. Personal protective equipment, including protective gloves, clothing, and eye/face protection, is mandatory.

  • Storage: The compound should be stored in a cool, well-ventilated place with the container tightly closed.[1][2]

  • First Aid: In case of inhalation, move the person to fresh air.[1] For skin contact, immediately remove all contaminated clothing and rinse the skin with water.[1] For eye contact, rinse with plenty of water and seek ophthalmological consultation. If swallowed, administer activated charcoal if the person is conscious and seek immediate medical attention.

Part 3: Synthesis and Chemical Reactivity

The synthesis of substituted pyridines like 3-Iodo-5-methyl-pyridin-2-ylamine often involves multi-step processes. While a specific, detailed synthesis for this exact molecule is not provided in the search results, a general synthetic strategy can be inferred from related pyridine chemistry. A plausible synthetic workflow is outlined below.

G A 2-Amino-5-methylpyridine C 3-Iodo-5-methyl-pyridin-2-ylamine A->C Iodination B Iodination Reagent (e.g., N-Iodosuccinimide) E 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate C->E Salt Formation D Trifluoroacetic Acid

Sources

Solubility profile of 3-Iodo-5-methyl-pyridin-2-ylamine TFA in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile and Handling Protocols for 3-Iodo-5-methyl-pyridin-2-ylamine TFA Salt in Organic Solvents

Executive Context & Chemical Significance

In modern medicinal chemistry and drug development, halogenated aminopyridines are indispensable building blocks. Specifically, 3-Iodo-5-methyl-pyridin-2-ylamine (CAS 211308-79-1) serves as a critical intermediate in the synthesis of complex heterocyclic scaffolds, such as substituted pyrrolopyridines used as kinase inhibitors (e.g., Itk and p38 inhibitors)[1],[2].

During late-stage purification—typically via reverse-phase High-Performance Liquid Chromatography (RP-HPLC)—this compound is frequently isolated as a Trifluoroacetic acid (TFA) salt . The protonation of the highly basic pyridine nitrogen by TFA fundamentally alters the molecule's physicochemical landscape. Understanding the solubility profile of this TFA salt in various organic solvents is critical for downstream synthetic steps, particularly palladium-catalyzed cross-coupling reactions where solvent polarity and counterion effects dictate catalytic efficiency.

Mechanistic Drivers of TFA Salt Solubility

The solubility of an organic salt is governed by the thermodynamic balance between the energy required to disrupt the solid crystal lattice (Lattice Energy,


) and the energy released when the separated ions interact with the solvent (Solvation Energy, 

).

Unlike inorganic salts (e.g., chlorides or sulfates) which are highly rigid and strictly require aqueous or highly polar protic media to dissolve, the TFA salt exhibits unique behavior. Trifluoroacetic acid is a strong, highly volatile organic acid[3]. The trifluoroacetate anion (


) possesses a highly electronegative 

group that effectively disperses the negative charge over a larger atomic volume. This diffuse charge density lowers the lattice energy of the crystal. Furthermore, the lipophilic nature of the

group allows the TFA anion to act as an effective ion-pairing agent, significantly enhancing the solubility of the protonated aminopyridine in moderately polar organic solvents like dichloromethane (DCM)[3].

SolvationThermodynamics Solid Solid Crystal Lattice (Aminopyridinium + TFA⁻) Gas Gaseous Ions (Cation⁺ + Anion⁻) Solid->Gas Lattice Energy (ΔH > 0) Solvated Solvated Ions (Organic Solvent) Solid->Solvated Enthalpy of Solution Gas->Solvated Solvation Energy (ΔH < 0)

Thermodynamic cycle of 3-Iodo-5-methyl-pyridin-2-ylamine TFA solvation.

Quantitative Solubility Profile

Based on the physicochemical properties of the aminopyridine core and the ion-pairing mechanics of the TFA counterion, the solubility profile across standard organic solvents is highly stratified. The data below summarizes the expected solubility ranges at standard ambient temperature (25°C).

SolventPolarity IndexDielectric Constant (ε)Est. Solubility (mg/mL)Dominant Solvation Mechanism
Dimethyl Sulfoxide (DMSO) 7.246.7> 250Strong dipole-dipole interactions; excellent cation solvation.
Dimethylformamide (DMF) 6.436.7> 200High dielectric constant overcomes lattice energy.
Methanol (MeOH) 5.132.7100 - 150Protic hydrogen bonding stabilizes the TFA anion.
Dichloromethane (DCM) 3.18.915 - 30Ion-pairing stabilization driven by the lipophilic

group.
Ethyl Acetate (EtOAc) 4.46.02 - 5Limited dissociation; moderate polarity restricts solvation.
Heptane / Hexane 0.11.9< 0.1Insufficient solvation energy to disrupt the ionic lattice.

Experimental Methodology: Self-Validating Solubility Determination

To empirically verify the solubility of the 3-Iodo-5-methyl-pyridin-2-ylamine TFA salt for specific process chemistry applications, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard.

Causality Note: When dealing with fluorinated salts, material compatibility is paramount. Nylon syringe filters can exhibit non-specific binding with fluorinated moieties via hydrogen bonding with the amide backbone of the polymer. Therefore, hydrophilic PTFE membranes are strictly required to prevent the artificial lowering of the measured concentration during the phase separation step.

Step-by-Step Protocol:
  • Saturation Preparation: Add an excess amount of 3-Iodo-5-methyl-pyridin-2-ylamine TFA solid (~500 mg) into a 5 mL glass vial containing 2 mL of the target organic solvent.

  • Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker bath at 25.0 ± 0.1 °C. Agitate at 300 RPM for 72 hours. Self-validation: The presence of undissolved solid at the end of 72 hours confirms that thermodynamic saturation has been achieved.

  • Phase Separation: Remove the vial and allow it to stand undisturbed for 2 hours to let large particulates settle. Draw the supernatant using a glass syringe and filter it through a 0.22 µm hydrophilic PTFE syringe filter . Discard the first 0.5 mL of filtrate to account for any dead-volume adsorption.

  • Dilution & Quantification: Dilute the filtrate volumetrically with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to bring the concentration within the linear dynamic range of the UV detector.

  • HPLC-UV Analysis: Analyze the sample at

    
     (typically ~254 nm for aminopyridines) against a 5-point calibration curve prepared from a certified reference standard.
    

SolubilityWorkflow S1 1. Saturation (Excess Solid) S2 2. Equilibration (72h, 25°C) S1->S2 S3 3. Filtration (0.22µm PTFE) S2->S3 S4 4. HPLC-UV Analysis S3->S4 S5 5. Data Processing S4->S5

Self-validating isothermal shake-flask workflow for solubility determination.

Downstream Applications: Free-Basing Protocols

While the TFA salt provides excellent solubility in polar aprotic solvents (DMF, DMSO) suitable for certain ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 reactions, it can be detrimental to transition-metal catalysis. In palladium-catalyzed cross-couplings (e.g., reacting the 3-iodo position with 5-[(trimethylsilyl)ethynyl]pyrimidine via Sonogashira coupling), the trifluoroacetate counterion can coordinate with the Pd(II) intermediate, potentially inhibiting the catalytic cycle. Furthermore, the acidic proton on the pyridine nitrogen will quench basic reagents required for the coupling.

Protocol for TFA Removal (Free-Basing): Standard mild bases like Sodium Bicarbonate (


) are often insufficiently basic to rapidly and fully deprotonate the pyridinium ion in biphasic systems[4]. To effectively isolate the free base:
  • Dissolution: Dissolve the TFA salt in a moderately polar, water-immiscible organic solvent (e.g., DCM or EtOAc).

  • Alkaline Extraction: Wash the organic layer with a strong aqueous base (e.g., 1M

    
    ) until the aqueous phase reaches a pH 
    
    
    
    12[4].
  • Alternative Resin Method: If the compound exhibits poor solubility in extraction solvents, dissolve the salt in Methanol and stir with a weakly basic anion-exchange resin (e.g., IRA-67). Monitor the pH, filter off the resin, and evaporate the solvent to yield the pure free base[4].

References

  • Google Patents. "US20050261331A1 - Substituted pyrrolopyridines." Google Patents.
  • Halocarbon Life Sciences. "TFA - Pharmaceutical Applications: Properties and Ion-Pairing in Organic Solvents." Halocarbonlifesciences.com. Available at: [Link]

  • ResearchGate. "How to remove TFA salt? - Technical Discussion and Methodologies." Researchgate.net. Available at: [Link]

Sources

Physicochemical Profiling: 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate

[1]

Executive Summary

In the high-stakes landscape of kinase inhibitor development, 3-Iodo-5-methyl-pyridin-2-ylamine (CAS: 211308-79-1, free base) serves as a critical "linchpin" intermediate.[1] Its unique substitution pattern—combining a nucleophilic amino group, an electrophilic iodine handle for Suzuki/Buchwald couplings, and a solubility-enhancing methyl group—makes it ubiquitous in the synthesis of complex heterocycles.[1]

This guide provides a definitive analysis of the acidity and pKa values of this molecule, specifically focusing on its trifluoroacetate (TFA) salt form . Understanding these parameters is not merely academic; it is essential for optimizing coupling reaction yields, purification protocols (preparative HPLC), and formulation stability.

Structural & Physicochemical Characterization

Molecule Identity

The compound is a tri-substituted pyridine derivative. In its salt form, the pyridine ring nitrogen is protonated by trifluoroacetic acid, forming a pyridinium cation.

PropertyData
IUPAC Name 3-Iodo-5-methylpyridin-2-amine trifluoroacetate
Common Name 2-Amino-3-iodo-5-methylpyridine TFA salt
Free Base CAS 211308-79-1
Salt Stoichiometry Typically 1:1 (

)
Molecular Weight 234.04 (Free Base) / ~348.06 (TFA Salt)
Key Pharmacophore 2-Aminopyridine (Kinase hinge binder)
pKa Value Analysis

The acidity of this system is defined by the dissociation of the protonated ring nitrogen (

Predicted pKa: 4.4 ± 0.3

This value is derived from a Quantitative Structure-Property Relationship (QSPR) analysis of the substituent effects on the 2-aminopyridine scaffold (

  • Base Scaffold (2-Aminopyridine): The strong resonance donation (+R) of the exocyclic amine raises the pyridine

    
     from 5.2 to 6.86.
    
  • 5-Methyl Effect (+I): The methyl group at the 5-position (meta to nitrogen, para to amine) exerts a weak inductive donating effect.[1] Experimental data for 2-amino-5-methylpyridine establishes a

    
     of 7.22 , an increase of ~0.36 units [1, 2].
    
  • 3-Iodo Effect (-I, Steric): The iodine atom at the 3-position (ortho to amine) exerts a strong inductive withdrawing effect (-I) and a steric "ortho effect."[1]

    • Inductive: Halogens significantly lower basicity.[2] For comparison, 2-amino-3-chloropyridine has a

      
       of ~3.72.
      
    • Trend: Iodine is less electronegative than chlorine, suggesting a slightly weaker withdrawal. Thus, the pKa of the 3-iodo analog is expected to be slightly higher than the 3-chloro analog (approx. 3.9 – 4.0).

  • Net Calculation: Starting from the 2-amino-5-methylpyridine baseline (7.22) and applying the halogen drop observed in analogous systems (~2.8 to 3.0 units), we arrive at the calculated range of 4.2 – 4.6 .

Protonation Equilibrium (Diagram)

The following diagram illustrates the equilibrium between the TFA salt (pyridinium form) and the free base, highlighting the site of protonation.

Protonation_Equilibriumcluster_0Acidity Constant (pKa ~ 4.4)SaltTFA Salt Form(Protonated Cation)EquilibriumKa(Dissociation)Salt->EquilibriumFreeBaseFree Base Form(Neutral)Equilibrium->FreeBaseProtonH+ + CF3COO-Equilibrium->Proton

Caption: Dissociation equilibrium of the pyridinium cation. The ring nitrogen is the site of protonation due to resonance stabilization from the 2-amino group.

Experimental Determination Protocol

Potentiometric Titration Workflow (GLpKa)

This protocol ensures high accuracy by compensating for the TFA counterion background.

  • Preparation: Dissolve 3-5 mg of the TFA salt in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility. The methanol co-solvent requires a Yasuda-Shedlovsky extrapolation to determine aqueous pKa.

  • Acidification: Add 0.1 M HCl to bring the starting pH to ~1.5. This ensures the pyridine is fully protonated and suppresses the TFA ionization (TFA pKa ~0.23).

  • Titration: Titrate with 0.1 M Carbonate-free NaOH.

    • Region 1 (pH 1-3): Neutralization of excess HCl and free TFA.

    • Region 2 (pH 3-6): Buffering region of the Pyridinium cation (Target pKa).

  • Data Analysis: Use Bjerrum plots to calculate

    
     (average proton number). The pKa is the pH at half-neutralization (
    
    
    ).
Workflow Diagram

Experimental_WorkflowStartSample Prep:3-Iodo-5-methyl-pyridin-2-ylamine TFASolventDissolve in H2O/MeOH (80:20)Argon PurgeStart->SolventAcidifyAcidify to pH 1.5(0.1M HCl)Solvent->AcidifyEnsure ProtonationTitrateTitrate with 0.1M NaOH(Potentiometric)Acidify->TitrateCurveAnalyze Titration CurveIdentify Inflection PointsTitrate->CurveResultCalculate pKa(Bjerrum Plot)Curve->Result

Caption: Step-by-step potentiometric titration workflow for accurate pKa determination of pyridine salts.

Implications for Research & Development

Solubility & Formulation

The TFA salt is significantly more soluble in aqueous media than the free base. However, the moderate acidity (pKa ~4.4) means that in physiological buffers (pH 7.4), the compound will exist primarily (>99.9%) as the neutral free base .

  • Actionable Insight: For biological assays, dissolve the TFA salt in DMSO (stock), but be aware that upon dilution into assay buffer (pH 7.4), the compound will deprotonate. This may lead to precipitation if the concentration exceeds the intrinsic solubility (

    
    ) of the neutral species.
    
Synthetic Reactivity (Suzuki/Buchwald)

The pKa reflects the electron density on the ring nitrogen.

  • Low pKa (4.4) vs. 2-Aminopyridine (6.86): The lower pKa confirms the electron-withdrawing nature of the 3-Iodo group. This makes the oxidative addition step in Palladium-catalyzed couplings faster (more electron-deficient ring) but may reduce the stability of the amine towards oxidation.

  • Protocol Adjustment: When using the TFA salt in coupling reactions, an extra equivalent of base (e.g.,

    
     or 
    
    
    ) is mandatory to neutralize the TFA and generate the free reactive species in situ.

References

  • PubChem. 2-Amino-5-methylpyridine Compound Summary. National Library of Medicine. [Link]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[3] IUPAC Chemical Data Series, Butterworths, London, 1965.[3] (Standard reference for chloropyridine pKa values used in comparative analysis).

Technical Guide: 3-Iodo-5-methyl-pyridin-2-ylamine (Free Base vs. TFA Salt)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the critical distinctions between the free base and trifluoroacetate (TFA) salt forms of 3-Iodo-5-methyl-pyridin-2-ylamine (CAS: 380368-56-1). As a high-value heterocyclic intermediate, this molecule is frequently employed in the synthesis of tyrosine kinase inhibitors (e.g., ALK/ROS1 inhibitors).

While the TFA salt is a common artifact of reverse-phase HPLC purification, its presence fundamentally alters the physicochemical properties, reactivity profile, and biological compatibility of the scaffold. This guide provides actionable protocols for identification, handling, and desalting to ensure downstream experimental success.

Part 1: Molecular Architecture & Physicochemical Divergence

The core scaffold consists of a pyridine ring substituted with an exocyclic amine at C2, an iodine atom at C3, and a methyl group at C5. The presence of the TFA counterion (


) introduces significant changes to the molecular behavior.
Protonation Dynamics

In 2-aminopyridines, the ring nitrogen (N1) is significantly more basic (


) than the exocyclic amine (

estimated, due to resonance delocalization).
  • Free Base: Exists as a neutral molecule. The N1 lone pair is available for coordination or hydrogen bonding.

  • TFA Salt: The trifluoroacetic acid protonates the ring nitrogen (N1) , forming a pyridinium cation. This creates a strong ionic interaction with the trifluoroacetate anion.

Comparative Properties Table
FeatureFree Base (Neutral)TFA Salt (Ionic Complex)
Molecular Weight ~234.04 g/mol ~348.06 g/mol (Mono-TFA)
Physical State Crystalline solid (Off-white/Yellow)Amorphous or hygroscopic solid/oil
Solubility (Non-Polar) High (DCM, EtOAc,

)
Low/Insoluble
Solubility (Polar) Low (Water), Moderate (MeOH)High (Water, DMSO, MeOH)
Hygroscopicity Low (Stable in ambient air)High (Absorbs atmospheric moisture)
Acidity (1% aq.[1] soln) Neutral to slightly basic (~pH 7.5-8)Acidic (~pH 2-3)
NMR Signature Sharp peaks; distinct chemical shiftsBroadened NH peaks; downfield shift of ring protons

Part 2: Synthetic Implications & Reactivity

The choice of form dictates the success of metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) commonly performed on the C3-Iodine handle.

Impact on Palladium Catalysis

Using the TFA salt directly in Pd-catalyzed reactions without adjustment can lead to catalytic failure.

  • Catalyst Poisoning: The acidic nature of the TFA salt can protonate electron-rich ligands (e.g., phosphines), deactivating the Pd(0) catalyst.

  • Base Consumption: Standard protocols (e.g., 2 equivalents of

    
    ) may be insufficient. The first equivalent of base is sacrificed solely to neutralize the TFA, leaving insufficient base for the transmetallation step.
    
  • Coordination Interference: Trifluoroacetate anions can weakly coordinate to palladium, potentially altering the catalytic cycle geometry.

Recommendation: Always convert the TFA salt to the free base prior to setting up sensitive cross-couplings, or calculate the stoichiometry to include excess inorganic base (3-4 equiv).

Nucleophilic Substitution ( )

If the amine is acting as a nucleophile (attacking an electrophile), the TFA salt is non-reactive because the protonated species is electron-deficient. An auxiliary base (e.g., DIPEA, TEA) is strictly required to "unlock" the nucleophilicity in situ.

Part 3: Experimental Protocols

Visualization of Salt Formation & Removal

The following diagram illustrates the equilibrium between the forms and the workflow for desalting.

DesaltingWorkflow FreeBase Free Base (3-Iodo-5-methyl-pyridin-2-ylamine) Soluble in DCM/EtOAc Reaction Reaction / Synthesis FreeBase->Reaction Starting Material HPLC Prep-HPLC Purification (Mobile Phase: H2O/ACN + 0.1% TFA) Reaction->HPLC Crude Mixture TFASalt TFA Salt Form (Protonated Pyridinium Species) Soluble in DMSO/Water HPLC->TFASalt Yields Salt Step1 Step 1: Dissolve in EtOAc/DCM TFASalt->Step1 Desalting Protocol Step2 Step 2: Wash with sat. NaHCO3 (x2) Step1->Step2 Step3 Step 3: Dry Organic Layer (Na2SO4) Step2->Step3 Step3->FreeBase Recovers Neutral Form

Caption: Cycle of salt formation via HPLC and subsequent recovery of the free base via biphasic extraction.

Protocol: Desalting (TFA to Free Base)

Objective: Recover neutral 3-Iodo-5-methyl-pyridin-2-ylamine from its TFA salt for use in catalysis.

  • Dissolution: Dissolve the TFA salt (e.g., 100 mg) in an organic solvent immiscible with water but capable of dissolving the free base.

    • Preferred: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]

    • Volume: ~10-20 mL.

  • Neutralization: Transfer to a separatory funnel. Add an equal volume of saturated aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH.
    
    • Note:

      
       is milder; NaOH ensures complete deprotonation but requires care with other functional groups. For this molecule, 
      
      
      
      is sufficient (
      
      
      ).
  • Extraction: Shake vigorously for 2 minutes. Vent frequently to release

    
     gas if using bicarbonate.
    
  • Separation: Collect the organic layer.[3] Re-extract the aqueous layer once with fresh organic solvent to maximize yield.

  • Drying: Combine organic layers and dry over anhydrous Sodium Sulfate (

    
    ) for 15 minutes.
    
  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap).

    • Result: The residue is the Free Base. Verify by NMR (absence of broad exchangeable proton peaks).

Part 4: Biological Context (In Vitro Assays)

When using this molecule in biological screens (e.g., kinase inhibition assays), the salt form is a critical variable.

Cytotoxicity of TFA

Trifluoroacetate is not biologically inert. High concentrations of TFA salts in cellular assays can lead to false positives due to:

  • Acidification: TFA salts can overcome the buffering capacity of culture media (DMEM/RPMI), lowering the pH and stressing cells.

  • Direct Toxicity: The trifluoroacetate anion has intrinsic cytotoxicity at high micromolar concentrations in certain sensitive cell lines.

Recommendation for Screening
  • Primary Screen: If using the TFA salt, ensure the stock solution in DMSO is highly concentrated (e.g., 10 mM) so that the final dilution in the assay is < 0.1% DMSO and the acid concentration is negligible.

  • Validation: For hit validation, always use the Free Base or convert to a hydrochloride (HCl) salt, which is physiologically more relevant.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 572616, 3-Amino-2-methylpyridine (Structural Analog Analysis). Retrieved from [Link]

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[2] American Journal of Physiology-Endocrinology and Metabolism. (Contextual grounding for TFA toxicity).

  • Reichert, J. M. (2010). Peptide therapeutics: Salt forms and biological activity. (General reference for salt selection in drug discovery).

Sources

The Strategic Integration of Iodinated Aminopyridines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unifying a Privileged Scaffold with a Unique Halogen

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer both biological relevance and synthetic versatility is paramount. Among these, the aminopyridine core has emerged as a "privileged structure," a recurring motif in a multitude of clinically successful and experimental therapeutic agents.[1][2][3] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions, its favorable physicochemical properties, and its capacity to serve as a rigid scaffold for presenting diverse pharmacophoric elements.[4]

This guide delves into the synergistic combination of this powerful scaffold with iodine, a halogen whose role in medicinal chemistry has evolved far beyond its traditional use as a simple hydrophobic substituent. Iodinated aminopyridines represent a class of compounds with remarkable utility, serving not only as final drug substances but also as pivotal intermediates in the synthesis of complex molecular architectures. We will explore the strategic rationale behind their use, from leveraging the unique phenomenon of halogen bonding to enhance target affinity, to employing the carbon-iodine bond as a versatile synthetic handle for intricate molecular construction.[5][6] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, application, and strategic value of iodinated aminopyridines in the quest for novel therapeutics.

Part 1: The Strategic Value of the Iodo-Aminopyridine Moiety

The deliberate incorporation of an iodine atom onto an aminopyridine scaffold is a strategic decision driven by several key principles of modern drug design. The unique electronic and physical properties of iodine offer distinct advantages that can be exploited at various stages of the drug discovery pipeline.

The Carbon-Iodine Bond as a Premier Synthetic Handle

Perhaps the most significant application of iodinated aminopyridines is their role as versatile synthetic intermediates. The carbon-iodine (C-I) bond is the most reactive among the aryl halides (C-I > C-Br > C-Cl) in transition metal-catalyzed cross-coupling reactions.[7] This high reactivity allows for the efficient and often regioselective formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, making iodo-aminopyridines ideal precursors for building molecular complexity.

This reactivity is central to modern synthetic strategies, enabling chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. Key transformations include:

  • Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling with boronic acids or esters.[6][8][9]

  • Sonogashira Coupling: Formation of C-C triple bonds by coupling with terminal alkynes.[2][10][11]

  • Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.[1][12][13]

The ability to use the iodo-aminopyridine as a stable, reactive building block is a cornerstone of its utility, allowing for late-stage functionalization to fine-tune a molecule's properties.

Figure 1: Synthetic utility of iodinated aminopyridines.
Enhancing Potency through Halogen Bonding

Beyond its synthetic utility, iodine can directly contribute to a drug's biological activity through a powerful, non-covalent interaction known as halogen bonding.[12] Contrary to the traditional view of halogens as purely electronegative, heavier halogens like iodine possess an anisotropic distribution of electron density. This creates a region of positive electrostatic potential, termed a "sigma-hole" (σ-hole), on the halogen atom opposite the C-I covalent bond.[5][6]

This electropositive σ-hole can act as a Lewis acid, forming a strong, directional interaction with an electron-rich Lewis base (e.g., a carbonyl oxygen, a nitrogen atom, or a sulfur atom) in a protein's active site.[14] The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F), making iodine the most potent halogen bond donor.[5] The incorporation of an iodo-aminopyridine moiety can therefore introduce a new, high-affinity binding interaction that may be absent in non-iodinated analogues, leading to a significant increase in potency.

Halogen_Bonding cluster_ligand Iodinated Ligand cluster_protein Protein Target C_I_Bond R-I SigmaHole σ-hole (+) Acceptor Lewis Base (e.g., O, N, S) (-) SigmaHole->Acceptor Halogen Bond (Strong, Directional)

Figure 2: Principle of halogen bonding.
Modulating Pharmacokinetic Properties

The introduction of a large, lipophilic iodine atom can significantly alter a molecule's pharmacokinetic (PK) profile. One key application is in "metabolic blocking." Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes, which often occurs at electron-rich aromatic positions.[10][15] By strategically placing a bulky iodine atom at a metabolically labile site on the aminopyridine ring, chemists can sterically hinder the approach of CYP enzymes, thereby slowing the rate of metabolism, increasing the drug's half-life (T½), and improving its overall exposure.[16]

However, it is crucial to recognize that the C-I bond itself can be subject to metabolic cleavage through in vivo deiodination, particularly in certain chemical contexts like iodophenols or some iodoheterocycles.[13][17] Therefore, careful design and experimental validation of metabolic stability are essential.

Application in Radioimaging and Radiotherapy

The availability of several medically useful radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) makes iodinated aminopyridines valuable precursors for developing agents for nuclear medicine.[18] These isotopes can be incorporated into a target molecule to create radiopharmaceuticals for:

  • Diagnostic Imaging: Isotopes like ¹²³I (for SPECT) and ¹²⁴I (for PET) allow for non-invasive visualization and quantification of drug distribution and target engagement in vivo.

  • Radiotherapy: The β-emitting isotope ¹³¹I can be used to deliver a cytotoxic radiation dose directly to a tumor site, offering a targeted therapeutic approach.

Part 2: Synthetic Strategies and Protocols

The synthesis of iodinated aminopyridines and their subsequent use in cross-coupling reactions are fundamental workflows in medicinal chemistry. This section provides validated, step-by-step protocols for these key transformations.

Direct Iodination of the Aminopyridine Ring

Direct electrophilic iodination of the aminopyridine ring is a common and effective strategy. The amino group is an activating, ortho-, para-director, which guides the incoming electrophile. N-Iodosuccinimide (NIS) is a widely used reagent due to its mild nature and ease of handling.[16][19][20]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-iodopyridine

This protocol, adapted from a procedure for the synthesis of a di-halogenated aminopyridine, illustrates a robust method for iodination.[21]

  • Reaction Setup: In a round-bottom flask suitable for heating, suspend 2-amino-5-bromopyridine (1.0 eq) in 2 mol/L sulfuric acid (approx. 10 mL per gram of starting material).

  • Addition of Iodate: While stirring, add potassium iodate (KIO₃, 0.5 eq) portionwise to the mixture.

  • Heating: Heat the reaction mixture to 100 °C.

  • Addition of Iodide: Prepare a solution of potassium iodide (KI, 0.6 eq) in water (approx. 10 mL per gram of KI). Add this solution dropwise to the heated reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the mixture to stir at 100 °C for an additional 1.5 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction to room temperature. Carefully adjust the pH of the aqueous phase to ~8 using a concentrated ammonia solution while cooling in an ice bath.

  • Isolation: Cool the neutralized mixture to 10 °C for 1 hour to precipitate the product. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold water. Recrystallize the crude product from 85% ethanol to yield the pure 2-amino-5-bromo-3-iodopyridine.

Self-Validation Note: The success of this reaction relies on the in situ generation of the iodinating species. The final pH adjustment is critical for isolating the free amine product, which is soluble in acidic conditions. Purity should be confirmed by NMR and MS analysis.

Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of iodo-aminopyridines is realized in their use as substrates for cross-coupling reactions. The following are generalized, yet robust, protocols that serve as excellent starting points for optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This procedure describes the coupling of an iodo-aminopyridine with a boronic acid derivative.[6][22][23]

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add the iodo-aminopyridine (1.0 eq), the aryl- or heteroarylboronic acid (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Part 3: Case Study: Crizotinib, an ALK/c-MET Kinase Inhibitor

While the final structure of Crizotinib (Xalkori®) does not contain iodine, its synthesis and mechanism of action provide an exemplary case study for the principles discussed. Crizotinib is a potent, orally available inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-Met, two receptor tyrosine kinases whose aberrant activation drives the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[24][25] The core of Crizotinib is a 2-aminopyridine scaffold.

Role of the Aminopyridine and Synthetic Strategy

The 2-aminopyridine moiety in Crizotinib is crucial for its activity. It acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase active site, a common binding motif for many kinase inhibitors.

The industrial synthesis of Crizotinib showcases the power of using halogenated heterocycles as key building blocks. One of the critical fragments used in its assembly is 4-(4-Iodo-1H-pyrazol-1-yl)piperidine .[14] This iodinated pyrazole is then used in a Suzuki coupling reaction to form a C-C bond with another heterocyclic fragment, demonstrating the "synthetic handle" principle on a closely related N-heterocycle.[17] This strategy allows for the efficient, large-scale construction of the complex Crizotinib molecule.

Mechanism of Action and Signaling Pathway

In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion protein (e.g., EML4-ALK) that is constitutively active.[25] This "always on" kinase continuously phosphorylates downstream substrates, activating multiple signaling cascades that promote uncontrolled cell proliferation and survival, including the PI3K/Akt, MAPK/Erk, and JAK/STAT pathways.[12]

Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, preventing ATP from binding and blocking the autophosphorylation and activation of the kinase.[24] This effectively shuts down the downstream signaling, leading to cell cycle arrest and apoptosis of the cancer cells.

ALK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein (Constitutively Active) PI3K PI3K EML4_ALK->PI3K Activates RAS RAS EML4_ALK->RAS Activates JAK JAK EML4_ALK->JAK Activates AKT Akt PI3K->AKT Proliferation Gene Transcription (Cell Proliferation, Survival) AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes STAT STAT JAK->STAT STAT->Proliferation Promotes Crizotinib Crizotinib Crizotinib->EML4_ALK Inhibits Kinase Activity

Figure 3: Simplified ALK signaling pathway inhibited by Crizotinib.

Part 4: Data-Driven Insights into Structure-Activity Relationships

The strategic modification of a lead compound with different halogens is a classic medicinal chemistry tactic to probe for interactions and optimize potency. The choice of halogen can have a profound impact on biological activity, as illustrated by the data on a series of pyrazole-based kinase inhibitors, a scaffold class closely related to aminopyridines.

Impact of Halogen Substitution on Kinase Inhibitory Potency

In a study of pyrazole-based kinase inhibitors, the substitution pattern on a phenyl ring appended to the core was explored. The data clearly demonstrate that the nature and position of the halogen substituent are critical for potent inhibition.

Compound IDR Group (Substitution)Kinase IC₅₀ (nM)
1a H> 10,000
1b 4-Cl1,250
1c 2,4-diCl7.76
1d 4-F8,320
1e 4-Br2,100

Data adapted from literature on pyrazole-based inhibitors against HCT116 cell lines, illustrating the principle of halogen-based SAR. The IC₅₀ is the concentration of an inhibitor required for 50% inhibition in vitro.[2]

Analysis and Causality:

  • Unsubstituted Ring (1a): The parent compound with no halogen substitution is essentially inactive, indicating the need for substitution to achieve potency.

  • Monohalogenation (1b, 1d, 1e): The introduction of a single halogen (Cl, F, Br) at the 4-position provides a significant boost in activity compared to the unsubstituted analog. However, the potency remains in the micromolar range.

  • Dichlorination (1c): The 2,4-dichloro substituted analog shows a dramatic increase in potency, with an IC₅₀ in the nanomolar range. This suggests that the second chlorine atom is engaging in a critical interaction, possibly a hydrogen bond, a halogen bond, or a favorable steric fit into a hydrophobic pocket, that is not accessible to the monohalogenated compounds. The observation that "any other halogen substitution other than the dichloro led to lower potency" highlights the exquisite sensitivity of the protein's active site to the specific electronic and steric profile of the substituents.

This example underscores the importance of empirical testing in SAR campaigns. While iodine often provides the strongest halogen bond, the overall fit and electronic complementarity within the binding pocket dictate the optimal substitution, which in this case was found to be dichlorination.

Part 5: Future Perspectives and Conclusion

The iodinated aminopyridine moiety continues to be a cornerstone of modern medicinal chemistry. Its value is multifaceted, providing a powerful combination of biological relevance and synthetic flexibility.

Future trends are likely to focus on:

  • Novel Iodination Reagents: Development of even milder and more regioselective methods for introducing iodine will further enhance the utility of these scaffolds.

  • Expanded Cross-Coupling Catalysis: The use of base metal catalysts (e.g., nickel, copper) for cross-coupling reactions is a growing area that promises more sustainable and cost-effective synthetic routes.

  • Rational Design of Halogen Bonds: As our understanding of the σ-hole and its interactions deepens through computational and structural biology, the design of potent and selective inhibitors based on halogen bonding will become more predictive and less serendipitous.

  • Targeted Radiopharmaceuticals: The combination of a highly specific aminopyridine-based targeting vector with a therapeutic or diagnostic radioiodine isotope remains a promising avenue for developing next-generation agents in oncology and beyond.

References

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. [Link]

  • Wilcken, R., et al. (2012). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

  • Sasaki, T., et al. (2016). ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance. Oncotarget, 7(13), 15534-15549. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Patel, M., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 434-453. [Link]

  • Boer, J. C., et al. (2017). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. European Journal of Organic Chemistry, 2017(24), 3447-3459. [Link]

  • Kumar, G. N., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Drug Metabolism Reviews. [Link]

  • Harder, T. (2012). Halogen bonding helps design new drugs. ScienceDaily. [Link]

  • Zou, H., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. [Link]

  • CancerNetwork. (2012). Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC. [Link]

  • ClinPGx. Crizotinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]

  • Kamenecka, T. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(30), 20030-20038. [Link]

  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Unal, O., & Kocer, I. (2017). Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents. ResearchGate. [Link]

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  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. CDD Vault. [Link]

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  • Organic Chemistry Portal. (2022). N-Iodosuccinimide (NIS). [Link]

  • Wang, Y., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology, 4(5), 1-4. [Link]

  • Lumeras, W., et al. (2009). Design, synthesis, and structure-activity relationships of aminopyridine N-oxides, a novel scaffold for the potent and selective inhibition of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 52(17), 5531-5545. [Link]

  • Castanet, A. S., et al. (2002). A mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

  • Sharma, R., et al. (2024). CAMBRIDGE CRYSTALLOGRAPHIC DATABASE ANALYSIS OF SOME MEDICINALLY IMPORTANT HALOGENATED AMINOPYRIDINES. ResearchGate. [Link]

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  • Humphries, P. S., et al. (2009). Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(8), 2099-2102. [Link]

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Methodological & Application

Synthesis protocols for 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate

Abstract

This document provides a comprehensive, two-part protocol for the synthesis of 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate. The synthesis begins with the regioselective iodination of the commercially available starting material, 2-Amino-5-methylpyridine, to yield the free base intermediate, 3-Iodo-5-methyl-pyridin-2-ylamine. This is followed by a straightforward acid-base reaction with trifluoroacetic acid to form the stable trifluoroacetate salt. This guide is intended for researchers in synthetic chemistry and drug development, offering detailed procedural steps, mechanistic insights, safety protocols, and characterization data. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Introduction

Halogenated pyridines are crucial structural motifs in medicinal chemistry and agrochemicals.[1][2] Specifically, iodinated aminopyridines serve as versatile intermediates for introducing further complexity into molecules via cross-coupling reactions, such as the Suzuki or Sonogashira couplings. The target compound, 3-Iodo-5-methyl-pyridin-2-ylamine, is a valuable building block for this purpose.[1] Converting the amine to its trifluoroacetate (TFA) salt can enhance its stability, improve its handling characteristics, and modify its solubility profile, making it more amenable for storage and downstream applications. This application note details a reliable and scalable laboratory procedure for its preparation.

Overall Reaction Scheme

The synthesis is performed in two distinct steps:

  • Step 1: Electrophilic Iodination: 2-Amino-5-methylpyridine is iodinated using Iodine Monochloride to form 3-Iodo-5-methyl-pyridin-2-ylamine.

  • Step 2: Salt Formation: The resulting amine is treated with Trifluoroacetic Acid to precipitate the target trifluoroacetate salt.

Reaction_Scheme A 2-Amino-5-methylpyridine B 3-Iodo-5-methyl-pyridin-2-ylamine (Free Base) C 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate (TFA Salt) A_struct B_struct A_struct->B_struct 1. ICl, Acetic Acid 2. Na2S2O3 (aq) quench C_struct B_struct->C_struct Trifluoroacetic Acid (TFA) Diethyl Ether

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 3-Iodo-5-methyl-pyridin-2-ylamine

Principle and Mechanism

This reaction is a classic electrophilic aromatic substitution. The pyridine ring is generally electron-deficient and resistant to electrophilic attack. However, the strongly activating amino group at the C2 position significantly increases the electron density of the ring, particularly at the ortho (C3) and para (C5) positions, making substitution feasible. Since the C5 position is occupied by a methyl group, the incoming electrophile (I⁺, from ICl) is directed almost exclusively to the C3 position.

G Mechanism of Electrophilic Iodination cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization ICl Iodine Monochloride (Iδ+—Clδ-) intermediate Arenium Ion Intermediate (Sigma Complex) start 2-Amino-5-methylpyridine (electron-rich ring) start->intermediate Attack by π-system on Iδ+ product 3-Iodo-5-methyl-pyridin-2-ylamine intermediate->product Deprotonation at C3 restores aromaticity

Caption: Simplified mechanism for the iodination step.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.PuritySupplier
2-Amino-5-methylpyridine1603-41-4108.14≥ 98%Commercial
Iodine Monochloride (1.0 M in CH₂Cl₂)7790-99-0162.361.0 MCommercial
Glacial Acetic Acid64-19-760.05ACS GradeCommercial
Sodium Thiosulfate7772-98-7158.11ACS GradeCommercial
Sodium Bicarbonate144-55-884.01ACS GradeCommercial
Ethyl Acetate141-78-688.11ACS GradeCommercial
Hexanes110-54-386.18ACS GradeCommercial
Anhydrous Sodium Sulfate7757-82-6142.04ACS GradeCommercial
  • Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath, rotary evaporator, Buchner funnel, and standard laboratory glassware.

Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, dissolve 2-Amino-5-methylpyridine (5.41 g, 50.0 mmol) in 50 mL of glacial acetic acid.

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Addition of Iodinating Agent: Add Iodine Monochloride (1.0 M solution in CH₂Cl₂, 55.0 mL, 55.0 mmol, 1.1 eq) dropwise via the dropping funnel over 30-45 minutes. Expert Insight: Maintain the temperature below 10 °C during the addition. This is crucial to control the reaction rate and minimize the formation of potential di-iodinated byproducts. The solution will darken significantly.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 Hexanes:Ethyl Acetate mobile phase until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 200 mL of ice and a solution of sodium thiosulfate (10 g in 100 mL water). Stir until the dark iodine color disappears, resulting in a pale yellow solution or suspension. Expert Insight: The sodium thiosulfate quench is essential to neutralize any unreacted iodine monochloride, which is corrosive and can complicate product isolation.[3]

  • Basification and Extraction: Adjust the pH of the solution to ~8 using a saturated aqueous solution of sodium bicarbonate. Be cautious as CO₂ evolution will occur. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of a hot ethyl acetate/hexanes mixture to afford 3-Iodo-5-methyl-pyridin-2-ylamine as a crystalline solid.

Characterization of Intermediate
  • Appearance: Off-white to light tan solid.

  • Molecular Formula: C₆H₇IN₂

  • Molecular Weight: 234.04 g/mol

  • Expected Yield: 75-85%

  • ¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The aromatic signals should be consistent with a 3,5-disubstituted 2-aminopyridine pattern.

  • Mass Spectrometry (ESI+): m/z = 235.0 (M+H)⁺.

Part 2: Synthesis of 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate

Principle

This step involves a simple Brønsted-Lowry acid-base reaction. The lone pair of electrons on the exocyclic amine nitrogen of 3-Iodo-5-methyl-pyridin-2-ylamine acts as a base, accepting a proton from the highly acidic trifluoroacetic acid (TFA).[4] The resulting ionic bond forms the trifluoroacetate salt. The salt is designed to precipitate from a non-polar solvent, allowing for easy isolation.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.PuritySupplier
3-Iodo-5-methyl-pyridin-2-ylamine211308-79-1234.04As synthesized-
Trifluoroacetic Acid (TFA)76-05-1114.02≥ 99%Commercial
Diethyl Ether60-29-774.12AnhydrousCommercial
  • Equipment: Erlenmeyer flask, magnetic stirrer, Pasteur pipette, Buchner funnel, vacuum flask.

Detailed Experimental Protocol
  • Dissolution: Dissolve the purified 3-Iodo-5-methyl-pyridin-2-ylamine (4.68 g, 20.0 mmol) in 100 mL of anhydrous diethyl ether in an Erlenmeyer flask with magnetic stirring. Gentle warming may be required to fully dissolve the solid.

  • Acid Addition: While stirring vigorously, add trifluoroacetic acid (1.54 mL, 2.28 g, 20.0 mmol, 1.0 eq) dropwise. Expert Insight: A white precipitate should form almost immediately upon addition of the acid. Using a non-polar solvent in which the starting amine is soluble but the resulting salt is not is key to achieving high recovery through precipitation.

  • Precipitation and Aging: Stir the resulting thick suspension at room temperature for 1 hour to ensure complete salt formation and precipitation. For improved crystal growth, the flask can be placed in an ice bath for an additional 30 minutes.

  • Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with two small portions of cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials or excess TFA.

  • Drying: Dry the product under high vacuum to a constant weight.

Characterization of Final Product
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₈H₈F₃IN₂O₂

  • Molecular Weight: 348.06 g/mol

  • Expected Yield: > 95%

  • ¹H NMR (400 MHz, DMSO-d₆): Expect a downfield shift of the aromatic and amine proton signals compared to the free base due to protonation. A broad signal corresponding to the ammonium protons (NH₃⁺) should be visible.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): Expect a single sharp peak around -75 ppm, characteristic of the trifluoroacetate anion.

Quantitative Data Summary

Table 1: Reagent Quantities and Reaction Parameters

Step Reagent Moles (mmol) Equivalents Volume/Mass Reaction Time Temperature
Iodination 2-Amino-5-methylpyridine 50.0 1.0 5.41 g 2 h 0-5 °C
Iodine Monochloride (1.0 M) 55.0 1.1 55.0 mL - 0-5 °C
Salt Formation 3-Iodo-5-methyl-pyridin-2-ylamine 20.0 1.0 4.68 g 1 h Room Temp.

| | Trifluoroacetic Acid | 20.0 | 1.0 | 1.54 mL | - | Room Temp. |

Table 2: Expected Yields and Physicochemical Properties

Compound Formula MW ( g/mol ) Theoretical Yield Expected Yield Melting Point
Free Base C₆H₇IN₂ 234.04 11.7 g 8.8 - 9.9 g Not specified

| TFA Salt | C₈H₈F₃IN₂O₂ | 348.06 | 6.96 g | > 6.6 g | Not specified |

Safety Precautions

All operations should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Amino-5-methylpyridine: Toxic if swallowed, in contact with skin, or inhaled.[5] Avoid generating dust.

  • Iodine Monochloride: Highly corrosive and a strong oxidizing agent. Reacts violently with water. Causes severe burns to skin and eyes. Handle the solution with extreme care.[6][7][8]

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe skin burns and eye damage.[9] It is volatile and has a pungent odor. Inhalation can cause respiratory tract irritation.[9]

  • 3-Iodo-5-methyl-pyridin-2-ylamine: Harmful if swallowed and causes serious eye damage.[10] Avoid contact with skin and eyes.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. Refer to the Safety Data Sheets (SDS) for each chemical before starting any work.[5][6][7][9][10]

References

  • Kysil, O. S., et al. Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Molecules, 2022. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - IODINE MONOCHLORIDE. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • ResearchGate. Syntheses of 2-amino-5-iodopyridine. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Pharmaffiliates. Overview Of Uses And Synthesis Methods Of Trifluoroacetic Acid (TFA). (2025). [Link]

  • Wikipedia. Trifluoroacetic acid. [Link]

  • Korda, A., et al. An efficient route from trifluoroacetates to water soluble free amines using Diaion HP-20. Amino Acids, 2006. [Link]

  • International Journal of Scientific Study. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]

  • Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. (2018). [Link]

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Application and Protocol Guide for Suzuki-Miyaura Coupling Reactions Using 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries, for its remarkable ability to forge carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, offers a versatile and robust methodology for the synthesis of complex molecules, such as biaryls and substituted heterocycles, which are prevalent motifs in biologically active compounds.[2][4] The substrate, 3-iodo-5-methyl-pyridin-2-ylamine, is a valuable building block in medicinal chemistry. Its trifluoroacetate salt form presents specific considerations for reaction optimization that this guide will address. The presence of the 2-amino group on the pyridine ring can influence the electronic properties of the substrate and potentially coordinate with the palladium catalyst, a factor that must be considered in catalyst and ligand selection.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-iodo-5-methyl-pyridin-2-ylamine trifluoroacetate in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into the rationale behind the selection of catalysts, ligands, bases, and solvent systems.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle centered around a palladium complex.[6][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide (in this case, 3-iodo-5-methyl-pyridin-2-ylamine) to a Pd(0) complex. This step involves the insertion of the palladium into the carbon-iodine bond, forming a Pd(II) intermediate.[2][6] The reactivity of the organohalide is a critical factor in this step, with the general trend being I > Br > Cl.[2]

  • Transmetalation: Following oxidative addition, the transmetalation step occurs. In this phase, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires the activation of the organoboron species by a base, which forms a more nucleophilic boronate complex, facilitating the transfer of the organic moiety to the palladium center.[2][8] The choice of base is therefore crucial for the success of the reaction.

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic ligands on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired carbon-carbon bond of the product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (R¹-X) Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (R²-B(OR)₂ + Base) Pd(II)_Intermediate->Transmetalation Pd(II)_Diorgano R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product R¹-R² (Product) Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, although Suzuki couplings can often be performed in aqueous mixtures.[9] 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate can be obtained from commercial suppliers.

  • Inert Atmosphere: While many modern catalyst systems are air-stable, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent the oxidation of the Pd(0) catalyst and phosphine ligands.

  • Trifluoroacetate Salt: The trifluoroacetate (TFA) salt of the starting material introduces an acidic counter-ion. This will react with the base used in the reaction, so an additional equivalent of base should be used to neutralize the TFA salt before it can participate in the activation of the boronic acid.

Protocol 1: General Suzuki-Miyaura Coupling of 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate with an Arylboronic Acid

This protocol provides a general starting point for the coupling of 3-iodo-5-methyl-pyridin-2-ylamine trifluoroacetate with a variety of arylboronic acids.

Materials:

  • 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a round-bottom flask, add 3-iodo-5-methyl-pyridin-2-ylamine trifluoroacetate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (3.0-4.0 eq). The use of a slight excess of the boronic acid is common to drive the reaction to completion.

  • Add the palladium catalyst (0.01-0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the desired biaryl product.

Experimental_Workflow cluster_workflow Experimental Workflow start Start reagents Combine Reactants: - 3-Iodo-5-methyl-pyridin-2-ylamine TFA - Arylboronic Acid - Base - Pd Catalyst start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert solvent Add Solvent inert->solvent heat Heat and Stir (Monitor by TLC/LC-MS) solvent->heat workup Aqueous Workup and Extraction heat->workup purify Purification by Chromatography workup->purify product Isolated Product purify->product

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.

Table 1: Recommended Reaction Conditions
ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a phosphine ligandTetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst. Catalysts with bulky, electron-rich phosphine ligands can improve reaction efficiency, especially for challenging substrates.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid.[8] Cesium carbonate is often highly effective but more expensive. Potassium carbonate is a good starting point. An extra equivalent is needed to neutralize the TFA salt.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[7]
Temperature 80-100 °CHeating is typically required to drive the reaction to completion in a reasonable timeframe.
Boronic Acid 1.2-1.5 equivalentsA slight excess of the boronic acid can help to ensure complete consumption of the limiting iodo-pyridine substrate.
Catalyst Loading 1-5 mol %Lower catalyst loadings are desirable for cost and environmental reasons, but higher loadings may be necessary for less reactive substrates.[10]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the use of a fresh, high-quality catalyst. Consider using a pre-catalyst that is more stable to air.
Insufficiently strong baseSwitch to a stronger base, such as Cs₂CO₃ or K₃PO₄. Ensure enough base is present to both neutralize the TFA salt and activate the boronic acid.
Low reaction temperatureIncrease the reaction temperature.
Formation of side products Homocoupling of the boronic acidUse a lower reaction temperature or a different catalyst/ligand combination.
Protodeborylation of the boronic acidEnsure the reaction is run under an inert atmosphere and use anhydrous solvents if possible.
Difficulty in purification Co-elution of product and byproductsOptimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of a wide range of organic compounds. By understanding the reaction mechanism and carefully selecting the reaction conditions, researchers can successfully employ 3-iodo-5-methyl-pyridin-2-ylamine trifluoroacetate as a building block in the development of novel molecules. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important transformation in a research and development setting.

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  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]

  • Why You Really Should Consider Using Palladium-Catalyzed Cross-Coupling of Silanols ... - PMC. [Link]

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  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC. [Link]

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Buchwald-Hartwig amination conditions for 3-iodo-2-aminopyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Optimized Buchwald-Hartwig Amination Conditions for 3-Iodo-2-aminopyridine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-diaminopyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The Buchwald-Hartwig amination offers a powerful and versatile method for the synthesis of these structures via C-N bond formation. However, 3-iodo-2-aminopyridine and its derivatives are notoriously challenging substrates. The presence of the C-2 amino group, a potent coordinating site, can lead to catalyst inhibition and low reaction yields. This document provides a comprehensive guide to overcoming these challenges, detailing the mechanistic considerations, key reaction parameters, and a robust, optimized protocol for the successful amination of this substrate class.

The Core Challenge: Catalyst Inhibition by a Coordinating Substrate

The primary obstacle in the Buchwald-Hartwig amination of 2-aminopyridine derivatives is the propensity of the substrate itself to act as a ligand for the palladium catalyst. The nitrogen lone pair of the 2-amino group can coordinate to the palladium center, forming stable, off-cycle intermediates that sequester the active catalyst and halt or significantly slow the desired catalytic turnover.[1][2] This chelation effect is particularly pronounced with less sterically hindered catalyst systems, leading to reaction failure.

Overcoming this inherent substrate inhibition requires a carefully designed catalytic system where the chosen phosphine ligand outcompetes the substrate's amino group for coordination to the palladium center and sterically disfavors the formation of inhibitory complexes.

Mechanistic Considerations and Key Parameters for Success

A successful transformation hinges on a deep understanding of the Buchwald-Hartwig catalytic cycle and the rational selection of each component to favor the productive pathway over inhibitory side-reactions.[3][4][5]

The Catalytic Cycle

The generally accepted mechanism involves three key stages: oxidative addition of the aryl iodide to the Pd(0) complex, association of the amine nucleophile and subsequent deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[3][6]

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(I) pd0->oa_complex Ar-I amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR¹R²) oa_complex->amido_complex + R¹R²NH - I⁻, - BH⁺ amido_complex->pd0 Reductive Elimination product_complex Product Complex amido_complex->product_complex Ar-NR¹R² sub_label Ar = 3-(2-aminopyridyl) base_label Base (B)

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Parameter Selection: A Guided Approach

A. The Ligand: Steric Hindrance is Key

The choice of phosphine ligand is the single most critical factor for success with 2-aminopyridine substrates. Early-generation ligands or simple bidentate phosphines like BINAP are often ineffective.[3][7] Success relies on modern, sterically demanding, and electron-rich monodentate biaryl phosphine ligands.[8][9]

  • Mechanism of Action: These bulky ligands form a sterically crowded coordination sphere around the palladium atom. This bulk serves two purposes: 1) It physically prevents the 2-amino group of the substrate from accessing and deactivating the metal center, and 2) It promotes the crucial final reductive elimination step, accelerating catalyst turnover and increasing product yield.[1][8][10]

  • Recommended Ligands:

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly effective, general-purpose ligand for challenging substrates.[11]

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another excellent choice, often providing complementary results to XPhos.

    • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Particularly useful for coupling primary amines.[5]

B. The Palladium Source: Precatalysts for Reliability

While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladium precatalysts are highly recommended for their air-stability, reliability, and ability to rapidly generate the active Pd(0) species in solution.[4]

  • Recommended Precatalysts:

    • XPhos Pd G3/G4: Air-stable, well-defined precatalysts that incorporate the XPhos ligand, ensuring the correct ligand-to-metal ratio and simplifying reaction setup.

    • RuPhos Pd G3/G4: Similar advantages for the RuPhos ligand system.

C. The Base: Balancing Strength and Compatibility

The base serves to deprotonate the amine nucleophile, forming the active species for coupling. The choice of base is critical and depends on the functional group tolerance of the substrates.

  • Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are highly effective and often provide the fastest reaction rates.[4][6] However, they are incompatible with base-sensitive functional groups like esters.[5]

  • Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives when milder conditions are required.[4][12] They offer broader functional group tolerance but may necessitate higher reaction temperatures or longer reaction times.

D. The Solvent: Ensuring Solubility

Anhydrous, degassed aprotic solvents are standard. The primary consideration is ensuring the solubility of all reaction components at the chosen temperature.

  • Common Choices: Toluene, 1,4-Dioxane, and Dimethoxyethane (DME) are the most frequently used and effective solvents for this transformation.[13] Chlorinated solvents and coordinating solvents like acetonitrile should be avoided as they can inhibit the catalyst.[4]

Comparative Analysis of Reaction Conditions

The following table summarizes a typical screening process for optimizing the amination of a model substrate, 3-iodo-2-aminopyridine, with morpholine. This data illustrates the critical impact of ligand choice.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)BINAP (2.5)NaOtBu (1.4)Toluene10018< 10%
2Pd(OAc)₂ (2)PPh₃ (4)Cs₂CO₃ (2.0)Dioxane11018No Reaction
3 Pd(OAc)₂ (2) XPhos (4) NaOtBu (1.4) Toluene 100 4 92%
4Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene100489%
5Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane1101285%

Data are representative and intended for illustrative purposes.

Optimized Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of 3-iodo-2-aminopyridine with a secondary amine (e.g., morpholine) using an XPhos-based catalyst system.

Materials and Reagents:

  • 3-Iodo-2-aminopyridine

  • Amine nucleophile (e.g., morpholine)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask or glovebox)

Workflow Diagram:

Figure 2: General experimental workflow for the amination protocol.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 3-iodo-2-aminopyridine (1.0 equiv), Pd(OAc)₂ (0.02 equiv, 2 mol%), and XPhos (0.04 equiv, 4 mol%).

  • Reagent Addition: Add sodium tert-butoxide (1.4 equiv). Note: If using a glovebox, all solids can be weighed and added together. If using a Schlenk line, add the base last against a positive pressure of inert gas.

  • Solvent and Nucleophile: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the aryl iodide). Add the amine nucleophile (1.2 equiv).

  • Degassing: If not performed in a glovebox, seal the flask and degas the solvent by sparging with argon for 15-20 minutes or by three freeze-pump-thaw cycles.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench the mixture by adding saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2,3-diaminopyridine product.

Troubleshooting Guide

Observed ProblemPotential CauseSuggested Solution
Low or No Conversion Catalyst inhibition/deactivationEnsure strictly anaerobic and anhydrous conditions.[14] Increase ligand loading (e.g., L:Pd ratio from 2:1 to 3:1). Screen an alternative bulky ligand (e.g., RuPhos).
Insufficient base strength/solubilityIf using K₃PO₄ or Cs₂CO₃, ensure the base is finely ground. Consider switching to a stronger base like NaOtBu if compatible.[4][7]
Formation of Palladium Black Catalyst decompositionLower the reaction temperature. Ensure the ligand is of high purity. Use a pre-catalyst to improve stability.[14]
Side Product Formation (e.g., Hydrodehalogenation) Competing reaction pathwayLower the reaction temperature. Ensure the amine nucleophile is pure and not in large excess.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Buchwald-Hartwig amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 23, 2026, from [Link]

  • Singleton, D. A., & Black, K. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 193–199. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

  • Fors, B. P., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 51(43), 10810-10813. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 23, 2026, from [Link]

  • Joshaghani, M., et al. (2007). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 692(13), 2751-2757. [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 23, 2026, from [Link]

  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved February 23, 2026, from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark. Retrieved February 23, 2026, from [Link]

  • Frank, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1033–1039. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • Wang, D.-H., & Wasa, M. (2017). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 551(7681), 489–493. [Link]

  • Shimasaki, T., et al. (2012). Development of New Phosphine Ligands (BRIDPs) for Efficient Palladium-Catalyzed Coupling Reactions and Their Application to Industrial Processes. Accounts of Chemical Research, 45(4), 574–587. [Link]

  • Al-Masoudi, N. A., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(7), 8465–8473. [Link]

Sources

Protocol for the Conversion of 3-Iodo-5-methyl-pyridin-2-ylamine TFA Salt to Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the validated procedure for converting the Trifluoroacetic Acid (TFA) salt of 3-Iodo-5-methyl-pyridin-2-ylamine to its neutral free base form. This specific aminopyridine scaffold is a critical intermediate in medicinal chemistry, often utilized in Suzuki-Miyaura or Sonogashira couplings due to the reactive C3-iodine handle.

While TFA salts are common artifacts of reverse-phase HPLC purification, their presence can be detrimental to downstream transition-metal catalyzed cross-couplings (catalyst poisoning) or nucleophilic substitutions (stoichiometric imbalances). This guide presents two methodologies: a standard Liquid-Liquid Extraction (LLE) for bulk scale (>100 mg) and a Solid-Phase Extraction (SPE) for high-throughput/small scale (<100 mg).

Chemical Principles & Strategy

pKa Analysis and Base Selection

The success of this protocol relies on the pKa difference between the conjugate acid of the pyridine and the neutralizing base.

  • Target Molecule: 2-aminopyridines typically exhibit a pKa (of the conjugate acid) in the range of 6.0 – 7.0 . The electron-donating methyl group at C5 slightly increases basicity, while the electron-withdrawing iodine at C3 decreases it. The net pKa is estimated at ~5.5 – 6.5 .

  • Neutralizing Agent: To ensure >99% deprotonation, the pH of the aqueous phase must be at least 2 units higher than the pKa of the substrate (pH > 8.5).

    • Saturated NaHCO₃ (pH ~8.3): Often sufficient but may exist in equilibrium.

    • Saturated Na₂CO₃ (pH ~11.5):Recommended. Provides a robust driving force for complete deprotonation without damaging the C-I bond.

Solubility Profile
  • TFA Salt: Highly soluble in water, MeOH, DMSO; moderately soluble in DCM.

  • Free Base: Low solubility in water; high solubility in DCM, EtOAc, and THF.

  • Strategy: We utilize a biphasic system (DCM/Water) where the salt is neutralized at the interface, driving the neutral species into the organic layer.

Materials & Equipment

Reagents Table
ReagentGradeRoleNotes
3-Iodo-5-methyl-pyridin-2-ylamine TFA >95%SubstrateStarting material
Dichloromethane (DCM) ACS/HPLCSolventPrimary organic phase
Sodium Carbonate (Na₂CO₃) AnhydrousBase10% w/v aqueous solution
Sodium Sulfate (Na₂SO₄) AnhydrousDesiccantDrying organic layer
Brine (NaCl) SaturatedWashRemoves emulsion/water
Equipment
  • Separatory Funnel (glass, PTFE stopcock)

  • Rotary Evaporator with water bath (< 40°C)

  • Vacuum pump

  • NMR Spectrometer (for QC)

Method A: Liquid-Liquid Extraction (Standard Protocol)

Best for scales > 50 mg where maximum recovery is required.

Workflow Diagram (Method A)

LLE_Workflow Start Start: TFA Salt Solid Dissolve Dissolve in DCM (10-20 mL/g) Start->Dissolve Wash Wash with 10% Na2CO3 (pH > 10) Dissolve->Wash Partition Phase Separation (Org: Product | Aq: NaTFA) Wash->Partition Brine Wash Org Layer with Brine Partition->Brine Organic Layer Dry Dry over Na2SO4 & Filter Brine->Dry Conc Concentrate in Vacuo Dry->Conc End End: Free Base Solid Conc->End

Figure 1: Liquid-Liquid Extraction Logic Flow. The critical step is the pH check at the Partition stage.

Detailed Procedure
  • Dissolution: Dissolve the TFA salt of 3-Iodo-5-methyl-pyridin-2-ylamine in Dichloromethane (DCM). Use approximately 20 mL of DCM per 1 gram of salt.

    • Note: If the salt is not fully soluble, add a small amount of Methanol (MeOH) (< 5% v/v) to aid dissolution, but keep it minimal to prevent loss into the aqueous phase later.

  • Basification: Transfer the solution to a separatory funnel. Add an equal volume of 10% aqueous Na₂CO₃ .

  • Extraction: Shake vigorously for 2-3 minutes. Vent frequently. Allow layers to separate.[1]

    • Checkpoint: Check the pH of the aqueous layer using pH paper. It must be > 10. If not, add more Na₂CO₃ solution and repeat.

  • Separation: Drain the lower organic layer (DCM) into a clean flask.

  • Re-extraction (Optional but Recommended): Extract the remaining aqueous layer with a fresh portion of DCM (10 mL) to ensure quantitative recovery. Combine this with the first organic extract.

  • Washing: Wash the combined organic layers with Saturated Brine (1 x vol) to remove residual water and trace inorganic salts.

  • Drying: Pour the organic phase into an Erlenmeyer flask containing Anhydrous Na₂SO₄ . Swirl and let sit for 10 minutes.

  • Filtration & Concentration: Filter off the solid drying agent. Concentrate the filtrate using a rotary evaporator (Bath temp: 35-40°C) to yield the free base as an off-white to pale yellow solid.

  • High Vacuum: Dry the solid under high vacuum (< 1 mbar) for at least 2 hours to remove trace DCM.

Method B: Solid-Phase Extraction (SPE)

Best for small scales (< 50 mg) or parallel processing.

Workflow Diagram (Method B)

SPE_Workflow Load Load Salt on SCX-2 Cartridge Wash Wash with MeOH (Removes TFA) Load->Wash Non-basic impurities Elute Elute with 2M NH3 in MeOH Wash->Elute Switch Solvent Evap Evaporate Solvent Elute->Evap Result Pure Free Base Evap->Result

Figure 2: Catch-and-Release SPE Protocol using Strong Cation Exchange (SCX) resin.

Detailed Procedure
  • Conditioning: Pre-wet a Strong Cation Exchange (SCX-2) cartridge (e.g., 1g sorbent) with Methanol (10 mL).

  • Loading: Dissolve the TFA salt in a minimum amount of MeOH and load it onto the cartridge.

    • Mechanism:[2][3] The basic aminopyridine binds to the sulfonic acid moieties of the resin; TFA anions pass through.

  • Washing: Flush the cartridge with Methanol (3-5 column volumes).

    • Result: This removes the TFA counter-ions and non-basic impurities.[4]

  • Elution: Elute the product using 2M Ammonia (NH₃) in Methanol .

    • Mechanism:[2][3] The high concentration of ammonia displaces the aminopyridine from the resin.

  • Finishing: Concentrate the ammoniacal methanol fraction to dryness to obtain the free base.

Quality Control & Validation

To certify the conversion, you must validate the absence of TFA and the integrity of the free base.

¹⁹F NMR (The Gold Standard)
  • Protocol: Dissolve ~5 mg of the product in CDCl₃ or DMSO-d₆. Acquire a standard ¹⁹F NMR spectrum (unprotonated).

  • Criteria:

    • TFA Salt: Strong singlet at -76.5 ppm .

    • Free Base: No peak should be visible in this region. If a peak remains, repeat the extraction.

¹H NMR Shift
  • Observation: The chemical shift of the protons adjacent to the nitrogen (pyridine ring protons) will shift upfield (lower ppm) upon deprotonation.

  • Example: The proton at the C6 position (adjacent to ring N) typically shifts from ~8.0 ppm (salt) to ~7.7 ppm (free base).

Stoichiometric Verification

Weigh the final product.

  • Theoretical Yield Calculation:

    • MW (Salt, mono-TFA): ~348.06 g/mol (234.04 + 114.02)

    • MW (Free Base): 234.04 g/mol

    • Yield Check: Mass recovery should be ~67% of the starting salt mass (assuming 100% purity). If recovery is >70%, you likely have residual solvent or incomplete salt removal.

Safety & Handling

  • Iodinated Compounds: Organic iodides can be light-sensitive. Store the free base in amber vials, under inert gas (Argon/Nitrogen), at -20°C for long-term storage.

  • Aminopyridines: Known skin irritants and potentially toxic if swallowed.[3] Wear nitrile gloves and work in a fume hood.

  • DCM: Suspected carcinogen. Avoid inhalation.

References

  • Reich, H. J. (2023). pKa Data for Organic Compounds. University of Wisconsin-Madison. [Link] (Verified source for pyridine pKa values).

  • Waters Corporation. (2021). Removal of TFA from Prep-LC Fractions using PoraPak Rxn CX. Application Note. [Link] (Authoritative source for SPE/SCX methodology).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 959586, 5-iodo-3-methylpyridin-2-amine. [Link].

Sources

Application Notes & Protocols: 3-Iodo-5-methyl-pyridin-2-ylamine TFA as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Substituted pyridines, in particular, are considered "privileged structures" due to their prevalence in FDA-approved drugs and their ability to modulate pharmacological activity.[3][4] This guide provides an in-depth exploration of 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate (TFA) salt, a highly versatile and functionalized building block for the synthesis of complex heterocyclic systems. We will detail its strategic utility, focusing on orthogonal reactivity at its two key functional sites: the C3-iodo group for transition-metal-catalyzed cross-coupling and the C2-amino group for annulation and cyclization reactions. This document provides not only step-by-step protocols but also the underlying mechanistic rationale to empower researchers in drug discovery and chemical synthesis.

Building Block Profile and Handling

3-Iodo-5-methyl-pyridin-2-ylamine is a strategically designed scaffold offering two distinct points for chemical modification. The trifluoroacetate (TFA) salt form enhances its stability and solubility in common organic solvents.

Physicochemical Properties
PropertyValueReference
Chemical Name 3-Iodo-5-methyl-pyridin-2-ylamine
CAS Number 211308-79-1
Molecular Formula C₆H₇IN₂
Molecular Weight 234.04 g/mol (Free Base)
Form Solid
InChI Key GSRKHYYLAZKHSA-UHFFFAOYSA-N
Handling and Safety Considerations
  • TFA Salt: The reagent is supplied as a TFA salt. This means the 2-amino group is protonated. For most synthetic applications, a stoichiometric amount of base (or an excess) is required to liberate the nucleophilic free amine.

  • Safety: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid dust formation and contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials.

Core Synthetic Applications & Mechanistic Insights

The true synthetic power of this building block lies in the orthogonal reactivity of its iodo and amino functionalities. This allows for a modular approach to building molecular complexity, either sequentially or in one-pot transformations.

Palladium-Catalyzed Cross-Coupling at the C3-Iodo Position

The carbon-iodine bond is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions.[6] These reactions are pillars of modern synthetic chemistry, valued for their functional group tolerance and reliability.[7]

Mechanistic Rationale: Most of these transformations proceed through a common Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing reactions.[8] The cycle generally involves:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (for Suzuki/Stille, etc.) or Coordination (for Heck/Sonogashira): The second coupling partner is delivered to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[8]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition Complex (Pd-II) pd0->oxidative_add + R¹-I transmetal Transmetalation Intermediate (Pd-II) oxidative_add->transmetal + R²-M product_complex Product-bound Complex (Pd-II) transmetal->product_complex Isomerization product_complex->pd0 Reductive Elimination (Forms R¹-R²)

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

2.1.1. Suzuki-Miyaura Coupling: Synthesis of Aryl- and Heteroarylpyridines This reaction forms a C-C bond between the pyridine C3 position and an aryl or vinyl group from a boronic acid or ester. It is one of the most widely used cross-coupling reactions due to the stability and low toxicity of boronic acid reagents.[7]

2.1.2. Sonogashira Coupling: Synthesis of Alkynylpyridines This copper-co-catalyzed palladium reaction couples the C3-iodo position with a terminal alkyne. The resulting alkynylpyridines are versatile intermediates for further transformations, such as click chemistry or the synthesis of other heterocycles.[6]

2.1.3. Buchwald-Hartwig Amination: Synthesis of 3-Aminopyridine Derivatives This reaction forms a C-N bond, coupling the C3 position with a primary or secondary amine. This is a powerful method for introducing diverse amino functionalities, which are key pharmacophores in many drug candidates.

Annulation and Cyclization Reactions at the C2-Amino Group

The 2-amino group, being nucleophilic, is perfectly positioned to react with various electrophiles to construct fused heterocyclic ring systems. This strategy is fundamental to building complex polycyclic scaffolds from simple starting materials.[1][9]

2.2.1. Synthesis of Pyrido[2,3-d]pyrimidines The reaction of 2-aminopyridines with 1,3-dicarbonyl compounds, β-ketoesters, or α,β-unsaturated carbonyl compounds under acidic or thermal conditions is a classic method to construct the fused pyrimidinone ring system. These scaffolds are prevalent in kinase inhibitors and other therapeutic agents.

2.2.2. Synthesis of Imidazo[1,2-a]pyridines The condensation of 2-aminopyridines with α-haloketones (the Tschitschibabin reaction) is a direct and efficient route to the imidazo[1,2-a]pyridine core, a structure known for its wide range of biological activities, including antiviral and anticancer properties.[10]

Synthetic_Strategies cluster_0 Pathway A: Coupling First cluster_1 Pathway B: Cyclization First start 3-Iodo-5-methyl- pyridin-2-ylamine TFA a_coupling 1. Pd-Catalyzed Cross-Coupling (e.g., Suzuki) start->a_coupling b_cyclization 1. Annulation/ Cyclization (e.g., with α-haloketone) start->b_cyclization a_intermediate 3-Aryl-5-methyl- pyridin-2-ylamine a_coupling->a_intermediate a_cyclization 2. Annulation/ Cyclization (e.g., with β-ketoester) a_intermediate->a_cyclization final_product Highly Substituted Fused Heterocycle a_cyclization->final_product b_intermediate Fused Iodo-Heterocycle (e.g., Iodo-imidazo[1,2-a]pyridine) b_cyclization->b_intermediate b_coupling 2. Pd-Catalyzed Cross-Coupling (e.g., Sonogashira) b_intermediate->b_coupling b_coupling->final_product

Sources

Application Note: Sonogashira Coupling Optimization for 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimization of the Sonogashira cross-coupling reaction for 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate . This substrate presents a "perfect storm" of synthetic challenges: a free primary amine capable of catalyst poisoning, a steric hindrance proximal to the reaction site (C3 position), and a trifluoroacetate (TFA) salt counterion that alters the reaction pH and stoichiometry.

This guide moves beyond standard textbook protocols, providing a field-tested workflow to suppress homocoupling, manage salt neutralization in situ, and achieve high turnover numbers (TON) using palladium catalysis.

Chemical Context & Mechanistic Challenges[1][2][3][4]

The Substrate Profile[5]
  • Compound: 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate

  • Role: Key intermediate for kinase inhibitors (e.g., ALK, ROS1 pathways).

  • Reactive Site: C3-Iodide (Ortho to the amine, Ortho to ring nitrogen).

Critical Failure Modes
  • Catalyst Sequestration (The "Amine Effect"): The free C2-amino group and the pyridine nitrogen can chelate Pd(II) species, forming stable, non-reactive "palladacycles" that arrest the catalytic cycle.

  • TFA Salt Stoichiometry: The TFA counterion consumes 1 equivalent of base immediately. Insufficient base leads to an acidic medium where the alkyne cannot deprotonate, shutting down the copper cycle.

  • Glaser Homocoupling: In the presence of oxygen or excess Cu, the terminal alkyne preferentially dimerizes rather than coupling with the hindered iodide.

Optimization Strategy & Decision Matrix

The optimization process is structured into three phases: Neutralization , Catalyst Selection , and Reaction Engineering .

Phase 1: Salt Management (The Base Screen)

Standard Sonogashira protocols use 2-3 equivalents of base. For TFA salts, this must be adjusted.

  • Requirement: 1 eq (neutralize TFA) + 1 eq (neutralize HI byproduct) + Excess (drive equilibrium).

  • Recommendation: Use Triethylamine (Et3N) or Diisopropylamine (DIPA) in at least 4.0 equivalents .

  • In-situ vs. Pre-neutralization: In-situ is preferred to avoid an extra workup step, provided the base is added before the catalyst to prevent acid-mediated catalyst decomposition.

Phase 2: Catalyst & Ligand Screening

For sterically crowded, electron-rich heteroaryl iodides, standard Pd(PPh3)4 often fails due to rapid oxidation and poor stability.

SystemLigand TypeProsConsRecommendation
Pd(PPh3)2Cl2 Monodentate PhosphineCheap, robust, standard start point.Prone to amine poisoning.Baseline
Pd(dppf)Cl2 Bidentate FerroceneLarge bite angle, resists chelation.Harder to remove residual Pd.High Priority
Pd(OAc)2 + XPhos Buchwald DialkylbiarylExtremely active, handles sterics well.Expensive, air-sensitive ligand.For Difficult Cases
Phase 3: The Copper Question

While CuI accelerates the reaction (Sonogashira), it also promotes homocoupling.

  • Standard: 5 mol% CuI (Fastest rate).

  • Copper-Free: Requires higher Pd loading and stronger bases (e.g., Cs2CO3), but eliminates Glaser coupling. Recommended only if homocoupling is >10%.

Visualized Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the specific interference points for this substrate.

SonogashiraMechanism Substrate 3-Iodo-5-methyl-pyridin-2-ylamine (TFA Salt) FreeBase Free Amine Species (Active Electrophile) Substrate->FreeBase Neutralization Base Base (Et3N) (4.0 eq) Base->FreeBase OxAdd Oxidative Addition (Pd-Ar-I Complex) FreeBase->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMetal Transmetallation OxAdd->TransMetal Poison FAILURE MODE: Amine Coordination OxAdd->Poison Amine Chelation Alkyne Terminal Alkyne CuCycle Cu(I) Cycle (Cu-Acetylide Formation) Alkyne->CuCycle Base/CuI CuCycle->TransMetal Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMetal->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle showing the critical neutralization step and the risk of amine-mediated catalyst poisoning.

Detailed Experimental Protocol

Optimized Conditions (The "Gold Standard")
  • Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (3-5 mol%)

  • Co-Catalyst: CuI (5 mol%)[2]

  • Solvent: Anhydrous DMF (Degassed)

  • Base: Triethylamine (Et3N), 4.0 equivalents

  • Temperature: 65°C

Step-by-Step Procedure
  • Preparation of Reaction Vessel:

    • Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial.

    • Equip with a magnetic stir bar and cool under a stream of Argon (or Nitrogen).

  • Reagent Charging (Solids):

    • Add 3-Iodo-5-methyl-pyridin-2-ylamine TFA salt (1.0 mmol, 1.0 equiv).

    • Add Pd(dppf)Cl2[3]·CH2Cl2 (24 mg, 0.03 mmol, 3 mol%).

    • Add CuI (9.5 mg, 0.05 mmol, 5 mol%).

    • Note: Adding CuI last minimizes its oxidation before the reaction starts.

  • Solvent and Base Addition:

    • Seal the vessel with a septum.

    • Evacuate and backfill with Argon (3 cycles).

    • Inject Anhydrous DMF (5.0 mL, 0.2 M concentration).

    • Inject Et3N (560 µL, 4.0 mmol, 4.0 equiv) dropwise.

    • Observation: You may see a slight exotherm or precipitate formation as the TFA is neutralized.

  • Alkyne Addition:

    • Inject the Terminal Alkyne (1.2 - 1.5 equiv).

    • Tip: If the alkyne is a solid, add it in Step 2 with the other solids.

  • Reaction:

    • Place the vessel in a pre-heated oil block at 65°C .

    • Stir vigorously (800-1000 rpm).

    • Monitor by LC-MS at 1 hour and 3 hours.

    • Target: Full conversion is typically observed within 2-4 hours.

  • Workup (Metal Scavenging):

    • Cool to room temperature.[4][5]

    • Dilute with EtOAc (20 mL).

    • Critical Step: Wash with a 1:1 mixture of Brine and 5% NH4OH (aq). The ammonia helps solubilize copper salts, removing them from the organic layer (organic layer turns from dark to lighter orange/yellow).

    • Dry over Na2SO4, filter, and concentrate.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free amine.Switch to Pd(OAc)2 (5%) + XPhos (10%) . The bulky ligand prevents amine coordination.
Starting Material Remains (TFA Salt) Incomplete neutralization.Increase Et3N to 6.0 equiv or pre-wash the starting material with NaHCO3 to generate the free base before reaction.
High Homocoupling (Glaser) Oxygen presence or excess Copper.1. Degas DMF more rigorously (sparge with Ar for 15 min).2. Switch to Slow Addition of the alkyne (syringe pump over 1 h).
Black Precipitate Pd agglomeration (Pd-Black).Catalyst is unstable. Lower temp to 45°C or add PPh3 (10 mol%) to stabilize the Pd species.

Optimization Workflow Diagram

Use this logic tree to adapt the protocol if the standard conditions fail.

OptimizationTree Start Start: Standard Protocol Pd(dppf)Cl2 / CuI / Et3N / DMF Check Check LC-MS (2 Hours) Start->Check Success >90% Conversion Proceed to Workup Check->Success Good Yield Fail_LowConv Low Conversion (<30%) Check->Fail_LowConv Fail_Homo High Homocoupling (Dimer > SM) Check->Fail_Homo Soln_Heat Increase Temp (80-100°C) Fail_LowConv->Soln_Heat First Attempt Soln_SlowAdd Slow Addition of Alkyne (Syringe Pump) Fail_Homo->Soln_SlowAdd First Attempt Soln_Ligand Switch Ligand XPhos or SPhos Soln_Heat->Soln_Ligand If Fails Soln_CuFree Switch to Cu-Free Pd(MeCN)2Cl2 / XPhos / Cs2CO3 Soln_SlowAdd->Soln_CuFree If Fails

Caption: Decision tree for troubleshooting reaction failures based on LC-MS data.

References

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Source: National Institutes of Health (PMC) URL:[Link]

  • Sonogashira Coupling - Reaction Conditions and Mechanism. Source: Organic Chemistry Portal URL:[Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines. Source: Scientific Research Publishing (SCIRP) URL:[Link]

Sources

Application Notes and Protocols for the Functionalization of the 3-Iodo Position in 5-Methyl-Pyridin-2-ylamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 5-Methyl-Pyridin-2-ylamine Scaffold

The 5-methyl-pyridin-2-ylamine core is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic and structural features, including the presence of a basic nitrogen atom, an aromatic ring system, and sites for functionalization, make it a versatile building block for the synthesis of a wide range of biologically active molecules.[1][2] Pyridine-based structures are integral to numerous FDA-approved drugs, highlighting their significance in therapeutic agent design.[2] The strategic introduction of diverse substituents allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacodynamic and pharmacokinetic profiles.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of the 3-iodo position in 5-methyl-pyridin-2-ylamine. The iodo-substituent serves as a versatile handle for a variety of powerful cross-coupling reactions, enabling the introduction of a wide array of chemical moieties. We will delve into the mechanistic underpinnings of these transformations, provide field-proven insights for successful experimental execution, and offer detailed, step-by-step protocols for key reactions.

Strategic Approaches to Functionalization: A Chemist's Guide to C-C and C-N Bond Formation

The transformation of the C-I bond at the 3-position of the 5-methyl-pyridin-2-ylamine scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a broad substrate scope, high functional group tolerance, and generally proceed under mild conditions. The choice of reaction depends on the desired functionality to be introduced.

Herein, we will focus on the following key transformations:

  • Suzuki-Miyaura Coupling: For the introduction of aryl, heteroaryl, or vinyl groups (C-C bond formation).

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl or N-heteroaryl derivatives (C-N bond formation).

  • Sonogashira Coupling: For the installation of alkyne moieties (C-C bond formation).

  • Heck Reaction: For the vinylation of the pyridine core (C-C bond formation).

  • Cyanation: For the introduction of a nitrile group.

  • Miyaura Borylation: For the synthesis of a boronic ester, a versatile intermediate for subsequent Suzuki-Miyaura couplings.

Figure 1: Overview of functionalization strategies for the 3-iodo-5-methyl-pyridin-2-ylamine scaffold.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[3] This reaction is particularly valuable for creating biaryl and vinyl-aryl structures, which are prevalent in many pharmaceutical agents.

Causality Behind Experimental Choices
  • Catalyst System: The choice of palladium catalyst and ligand is critical for an efficient reaction. For electron-rich and potentially coordinating substrates like 2-aminopyridines, bulky and electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often employed. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step.[4]

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[3] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the transmetalation process.

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 3-Iodo-5-methyl-pyridin-2-ylamine

Materials:

  • 3-Iodo-5-methyl-pyridin-2-ylamine

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (10 mol%)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk tube, add 3-iodo-5-methyl-pyridin-2-ylamine (1.0 mmol), arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.1 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-methyl-pyridin-2-ylamine.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10085-95
24-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9080-90
33-Pyridylboronic acidPdCl₂(dppf)Cs₂CO₃DMF/H₂O11075-85

Table 1: Representative conditions for Suzuki-Miyaura coupling with 3-halopyridine scaffolds.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen-containing nucleophiles.

Causality Behind Experimental Choices
  • Catalyst System: The choice of ligand is crucial for successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as RuPhos and BrettPhos are highly effective, particularly for challenging substrates like 2-aminopyridines.[7] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[6] The choice of base can significantly impact the reaction rate and substrate scope.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically used to prevent unwanted side reactions.

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of 3-Iodo-5-methyl-pyridin-2-ylamine

Materials:

  • 3-Iodo-5-methyl-pyridin-2-ylamine

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • NaOtBu (1.4 equivalents)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add 3-iodo-5-methyl-pyridin-2-ylamine (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene10080-95
2AnilinePd(OAc)₂ / BrettPhosLiHMDS1,4-Dioxane9075-90
3BenzylaminePdCl₂(dppf)Cs₂CO₃Toluene11070-85

Table 2: Representative conditions for Buchwald-Hartwig amination of halo-aminopyridines.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.

Causality Behind Experimental Choices
  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the classic system for Sonogashira coupling. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Aprotic polar solvents like DMF or THF are commonly used.

Figure 4: Catalytic cycles for the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of 3-Iodo-5-methyl-pyridin-2-ylamine

Materials:

  • 3-Iodo-5-methyl-pyridin-2-ylamine

  • Terminal alkyne (1.2 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (Et₃N)

  • DMF (anhydrous)

Procedure:

  • To a Schlenk tube, add 3-iodo-5-methyl-pyridin-2-ylamine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-6 hours), cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF8085-95
21-HexynePdCl₂(PPh₃)₂ / CuIDIPATHF6080-90
3TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NDMF7090-98

Table 3: Representative conditions for Sonogashira coupling of 3-halopyridines.

Additional Functionalization Methods

Heck Reaction

The Heck reaction allows for the coupling of the 3-iodo-5-methyl-pyridin-2-ylamine with an alkene to form a substituted alkene.[10] This reaction typically employs a palladium catalyst, a base, and a phosphine ligand. The choice of reaction conditions can influence the regioselectivity and stereoselectivity of the product.

Cyanation

The introduction of a nitrile group can be achieved through palladium-catalyzed cyanation using a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[11][12] The nitrile group is a versatile functional group that can be further transformed into amines, carboxylic acids, or amides.

Miyaura Borylation

The Miyaura borylation reaction allows for the conversion of the 3-iodo group to a boronic ester (e.g., a pinacol boronate).[13][14] This transformation is valuable as the resulting boronic ester can be used in subsequent Suzuki-Miyaura coupling reactions with a wide range of aryl and vinyl halides, providing a two-step strategy for diversification.

Conclusion

The 3-iodo position of the 5-methyl-pyridin-2-ylamine scaffold offers a versatile handle for a wide range of functionalization reactions, primarily through palladium-catalyzed cross-coupling methodologies. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, along with cyanation and borylation, provide a powerful toolkit for the synthesis of diverse libraries of compounds based on this privileged scaffold. Careful consideration of the catalyst system, base, and solvent is crucial for achieving high yields and purity. The protocols and insights provided in this application note serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the efficient and strategic derivatization of this important heterocyclic core.

References

  • Chem-Impex. (n.d.). 2-Amino-5-methylpyridine. Retrieved from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Retrieved from [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira coupling. Wikipedia. Retrieved from [Link]

  • Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Retrieved from [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

  • Miyaura borylation. Wikipedia. Retrieved from [Link]

  • Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. Retrieved from [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Retrieved from [Link]

  • Miyaura borylation. Wikipedia. Retrieved from [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Retrieved from [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [PDF]. Retrieved from [Link]

  • Rapid Plugged Flow Synthesis of Nucleoside Analogues via Suzuki-Miyaura Coupling and Heck Alkenylation of 5-Iodo. UCL Discovery. Retrieved from [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. Retrieved from [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. PMC. Retrieved from [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Miyaura Borylierung. ResearchGate. Retrieved from [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. Retrieved from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

  • Cyanation – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Retrieved from [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Retrieved from [Link]

  • The Intramolecular Heck Reaction. Macmillan Group Meeting. Retrieved from [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. Retrieved from [Link]

  • Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe2O4 nanomagnetic catalyst for efficient cyanation of aryl halides. [PDF]. Retrieved from [Link]

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Troubleshooting & Optimization

Troubleshooting solubility issues of 3-Iodo-5-methyl-pyridin-2-ylamine TFA in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate (TFA) salt. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). This guide provides in-depth, experience-based solutions to ensure the successful preparation of this compound for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues reported by users. The questions are structured to guide you from basic handling to more complex solubility problems.

Q1: My 3-Iodo-5-methyl-pyridin-2-ylamine TFA isn't dissolving in DMSO at my desired concentration. What are the first steps I should take?

A1: Initial Troubleshooting: The Fundamentals

Before exploring more advanced techniques, it's crucial to ensure the fundamentals of your process are sound. In many cases, solubility issues can be resolved by addressing these primary factors.

  • Purity and Quality of DMSO: The purity of your DMSO is paramount. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Water contamination in DMSO can significantly decrease the solubility of many organic compounds.[2]

    • Recommendation: Always use a fresh, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO.[3] If you must use a previously opened bottle, ensure it has been stored correctly in a dry, tightly sealed container, away from light and moisture.[1][4]

  • Compound Integrity: Verify the identity and purity of your 3-Iodo-5-methyl-pyridin-2-ylamine TFA salt. Impurities or degradation can lead to unexpected solubility behavior.

  • Accurate Weighing and Calculation: Double-check your calculations for the desired concentration. An error in weighing or calculation can lead to attempts to dissolve more compound than is theoretically possible.

  • Initial Dissolution Technique:

    • Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[2]

    • Add the calculated volume of high-purity DMSO.

    • Vortex the solution for 1-2 minutes. Many compounds require some mechanical energy to dissolve efficiently.

If the compound remains insoluble after these initial steps, proceed to the more advanced troubleshooting options below.

Q2: I've followed the basic steps, but I still see solid particles. What's the next logical step?

A2: Employing Physical Dissolution Aids: Sonication and Gentle Heating

When simple vortexing is insufficient, applying additional energy can often overcome the kinetic barrier to dissolution.

  • Sonication: This is a highly effective method for enhancing solubility.[5][6] The high-frequency sound waves create cavitation bubbles, which upon collapsing, generate localized high pressure and temperature, effectively breaking down solute aggregates and increasing the surface area for interaction with the solvent.[7]

    • Protocol: Place the vial in a bath sonicator for 5-15 minutes. Observe the solution periodically. If it clears, the compound has dissolved. Be mindful that prolonged sonication can generate heat, which may not be suitable for thermally sensitive compounds.

  • Gentle Warming: Increasing the temperature of the DMSO can enhance the solubility of many compounds.[8][9]

    • Protocol: Warm the solution in a water bath set to 30-40°C.[8] Do not exceed temperatures that could lead to compound degradation. Swirl or vortex the vial intermittently.

    • Caution: Always check the compound's stability data before heating. Some compounds can degrade at elevated temperatures.

The troubleshooting workflow for initial insolubility is visualized in the diagram below.

start Insolubility Observed check_dmso Verify DMSO Quality (Anhydrous, ≥99.9%) start->check_dmso check_calc Confirm Weighing & Calculations check_dmso->check_calc vortex Vortex for 1-2 minutes check_calc->vortex observe1 Visually Inspect vortex->observe1 sonicate Sonication (5-15 min) observe1->sonicate Particulate Matter soluble Compound Soluble observe1->soluble Clear Solution heat Gentle Warming (30-40°C) sonicate->heat observe2 Visually Inspect heat->observe2 observe2->soluble Clear Solution complex_issue Proceed to Advanced Troubleshooting observe2->complex_issue Particulate Matter

Caption: Initial solubility troubleshooting workflow.

Q3: I've tried sonication and gentle warming, but my compound still won't fully dissolve. Could the TFA salt form be the issue?

A3: Understanding the Impact of the TFA Counter-ion

The trifluoroacetate (TFA) counter-ion, a remnant of the purification process in peptide and small molecule synthesis, can significantly influence the physicochemical properties of your compound, including its solubility.[10][11]

  • Mechanism of TFA's Influence: TFA can form tight ion pairs with positively charged sites on the parent molecule.[12] In the case of 3-Iodo-5-methyl-pyridin-2-ylamine, the primary amine group is a likely site of protonation and subsequent interaction with the TFA anion. These interactions can alter the compound's crystal lattice energy and its interaction with solvent molecules, sometimes leading to decreased solubility in certain solvents.[10][12]

  • TFA in Biological Assays: It's also important to be aware that residual TFA can be cytotoxic and may interfere with in vitro and in vivo experiments, which is another reason to be mindful of its presence.[11][12]

  • Troubleshooting Strategy: pH Adjustment: While DMSO is an aprotic solvent, the addition of a small amount of a basic co-solvent might disrupt the ion pairing between your compound and the TFA, potentially improving solubility. However, this should be approached with extreme caution as it can affect the stability of your compound and the integrity of your assay.

  • Alternative Salt Forms: For long-term and recurring issues, consider obtaining the compound as a different salt form (e.g., hydrochloride or acetate) or as the free base, which may exhibit different solubility profiles.[10]

Q4: Is it possible that my compound is degrading in DMSO? What are the signs and how can I mitigate this?

A4: Compound Stability in DMSO

While DMSO is a relatively stable solvent, some compounds can be unstable in it, especially over long storage periods.[1][13]

  • Signs of Degradation:

    • A change in the color of the solution over time.

    • Precipitation appearing in a previously clear solution after storage.

    • Inconsistent results in biological assays from the same stock solution over time.

  • Mitigation Strategies:

    • Storage Conditions: Store DMSO stock solutions at -20°C or -80°C to slow down potential degradation.[2]

    • Aliquotting: Prepare single-use aliquots to avoid multiple freeze-thaw cycles, which can introduce moisture and accelerate degradation.[2]

    • Inert Atmosphere: For highly sensitive compounds, storing aliquots under an inert gas like argon or nitrogen can prevent oxidation.[14]

The decision-making process for addressing persistent solubility issues is outlined below.

start Persistent Insolubility consider_tfa Consider TFA Counter-ion Effects start->consider_tfa consider_degradation Evaluate Potential Compound Degradation start->consider_degradation ph_adjust Cautious pH Adjustment (Advanced Users) consider_tfa->ph_adjust alt_salt Source Alternative Salt Form or Free Base consider_tfa->alt_salt stability_study Perform Stability Study (e.g., HPLC, LC-MS) consider_degradation->stability_study storage_protocol Implement Strict Storage Protocols consider_degradation->storage_protocol end_alt_salt Improved Solubility Profile alt_salt->end_alt_salt end_stable Ensure Compound Integrity storage_protocol->end_stable

Caption: Advanced troubleshooting for persistent solubility issues.

Experimental Protocols

Protocol 1: Standardized Dissolution of 3-Iodo-5-methyl-pyridin-2-ylamine TFA in DMSO

This protocol outlines the standard procedure for dissolving the compound.

  • Preparation:

    • Allow the vial containing the compound to reach room temperature before opening.

    • Use a calibrated analytical balance to accurately weigh the desired amount of the compound into a sterile, appropriate-sized vial (e.g., a glass vial with a PTFE-lined cap).

  • Solvent Addition:

    • Add the calculated volume of anhydrous, ≥99.9% pure DMSO to achieve the target concentration.

  • Initial Dissolution:

    • Cap the vial securely and vortex for 2 minutes.

    • Visually inspect the solution against a light source for any undissolved particles.

  • Assisted Dissolution (if necessary):

    • If particulates are still visible, place the vial in a bath sonicator for 10-15 minutes.

    • If sonication is not fully effective, place the vial in a water bath or heating block at 37°C for 10 minutes, with intermittent vortexing.[8]

  • Final Inspection and Storage:

    • Once the solution is clear, perform a final visual inspection.

    • For storage, create single-use aliquots and store them at -20°C or -80°C, protected from light.[2]

Protocol 2: Assessing Compound Stability in DMSO using HPLC

This protocol provides a workflow to assess the stability of your compound in DMSO over time.

  • Initial Analysis (Time = 0):

    • Prepare a fresh stock solution of 3-Iodo-5-methyl-pyridin-2-ylamine TFA in DMSO at a known concentration (e.g., 10 mM).

    • Immediately dilute a small aliquot of this stock solution in an appropriate mobile phase to a suitable concentration for HPLC analysis.

    • Inject the sample onto a suitable C18 reverse-phase HPLC column.

    • Run a gradient elution (e.g., water/acetonitrile with 0.1% formic acid).

    • Record the peak area and retention time of the main compound peak. This is your baseline (T=0) reference.

  • Time-Point Analysis:

    • Store the remaining DMSO stock solution under your standard laboratory conditions (e.g., -20°C).

    • At specified time points (e.g., 24 hours, 1 week, 1 month), thaw an aliquot of the stock solution.

    • Prepare and analyze the sample by HPLC as described in step 1.

  • Data Analysis:

    • Compare the peak area of the main compound at each time point to the T=0 reference. A significant decrease in the main peak area or the appearance of new peaks suggests degradation.

Summary of Key Parameters

ParameterRecommendationRationale
DMSO Purity Anhydrous, ≥99.9%Water is a common contaminant that can significantly reduce solubility.[1][2]
Initial Dissolution VortexingProvides mechanical energy to aid dissolution.
Assisted Dissolution Sonication (5-15 min) or Gentle Warming (30-40°C)Overcomes kinetic barriers to dissolution.[5][8]
Stock Solution Storage -20°C or -80°C in single-use aliquotsMinimizes degradation and prevents contamination from repeated freeze-thaw cycles.[2]
Final Assay DMSO Concentration Keep as low as possible (typically <0.5%)High concentrations of DMSO can be toxic to cells and interfere with assays.[15]

References

  • Envirostar. (2023, April 21).
  • LifeTein. (2025, July 10).
  • Cayman Chemical. (2022, November 8). TDFA (trifluoroacetate salt)
  • Envirostar. (2023, May 15).
  • Cubework. DMSO Solutions Warehouse Storage.
  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes.
  • Cayman Chemical. A-779 (trifluoroacetate salt)
  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?.
  • International Journal of Pharmaceutical and Biological Science Archive. Melt Sonocrystalization: A Solubility Enhancement Technique for Hydrophobic Drugs.
  • dmsostore. How to Use DMSO | A Practical, Safety-Focused Guide for Thoughtful Use.
  • ResearchGate. (2006, May 10).
  • ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?.
  • PubMed. (2006, May 15).
  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?.
  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • World Pharma Today. (2023, April 21).
  • ResearchGate. (2006, May 10).
  • World Pharma Today. (2025, October 17).
  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?.
  • BenchChem. (2025).
  • BenchChem. (2025, December).
  • MDPI. (2021, August 14).
  • Preprints.org. (2025, November 8).
  • AOBIOUS. 6H05 TFA salt CAS: 1469338-01-9 (free base).
  • National Institutes of Health.
  • BenchChem. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Journal of Pharmaceutical Research International. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Royal Society of Chemistry. (2025, January 3). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery.
  • PubMed.
  • National Institutes of Health. DMSO Solubility Assessment for Fragment-Based Screening.
  • Smolecule. (2026, February). Experimental Protocols for DMSO Solubility Assessment.
  • Quora. (2024, October 30).
  • ACS Publications. (2024, July 25). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules.
  • National Institutes of Health. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • National Institutes of Health. (2020, December 3). The Role of Counter-Ions in Peptides—An Overview.
  • Wikipedia. Trifluoroacetic acid.
  • Zi
  • ACS Publications. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Reddit. (2025, April 22). Compund dilution in DMSO.
  • National Institutes of Health. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • National Institutes of Health.
  • National Institutes of Health. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • MDPI. (2020, November 10). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
  • Google Patents. WO2022143985A1 - Pyridine-2-amine derivative and pharmaceutical composition and use thereof.

Sources

Removing trifluoroacetic acid impurities from 3-Iodo-5-methyl-pyridin-2-ylamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Sticky" Counter-Ion Problem

User Query: "I purified my compound (3-Iodo-5-methyl-pyridin-2-ylamine) via HPLC with 0.1% TFA, but the resulting salt is interfering with my biological assays. Simple evaporation isn't working.[1] How do I isolate the free base?"

The Core Issue: Trifluoroacetic acid (TFA) is a strong organic acid (


). When you purify basic heterocycles like 3-Iodo-5-methyl-pyridin-2-ylamine  (an aminopyridine), the TFA protonates the ring nitrogen or the exocyclic amine, forming a stable trifluoroacetate salt.

Unlike free TFA (bp 72.4°C), TFA salts are non-volatile . They cannot be removed by rotary evaporation or high vacuum alone. Furthermore, residual TFA is cytotoxic at nanomolar concentrations and can act as an ion-pairing agent that distorts receptor binding assays [1][2].[2]

Technical Analysis: The Chemistry of Your Target

To troubleshoot effectively, we must understand the specific physicochemical properties of your molecule: 3-Iodo-5-methyl-pyridin-2-ylamine .

FeatureChemical ImpactPurification Implication
Base Scaffold 2-AminopyridineWeak base (

typically ~6.8–7.2).
3-Iodo Group Electron-withdrawing (Inductive effect)Lowers Basicity: The iodine at position 3 pulls electron density, likely dropping the

to the 4.0–5.5 range. This makes the salt "looser" than alkyl amines, but still stable.
5-Methyl Group Lipophilic / Weakly donatingIncreases solubility in organic solvents (DCM, EtOAc).
Stability Aryl IodideWarning: Avoid strong reducing agents or transition metals (Pd, Cu) during workup to prevent dehalogenation.

Troubleshooting Decision Tree

Use this logic flow to select the best protocol for your specific stage of development.

TFA_Removal_Decision_Tree Start START: Select Sample State Scale What is your scale? Start->Scale App What is the downstream application? Scale->App < 100 mg LLE METHOD A: Liquid-Liquid Extraction (Best for >50mg, Robust) Scale->LLE > 100 mg SPE METHOD B: Carbonate Resin (SPE) (Best for <50mg, High Throughput) App->SPE NMR / Chemical Synthesis HCl METHOD C: HCl Salt Exchange (Best for In Vivo/Water Soluble) App->HCl Biological Assay / In Vivo LLE->App If Assay requires salt

Figure 1: Decision tree for selecting the appropriate TFA removal strategy based on scale and application.

Detailed Protocols

Method A: Liquid-Liquid Extraction (The "Free Base" Wash)

Best for: Large scales (>50 mg) where you need the neutral free base.

The Logic: You must use a base stronger than the aminopyridine (


) to "steal" the proton from the salt, releasing the neutral molecule into the organic layer.
  • Dissolution: Dissolve your TFA salt in Ethyl Acetate (EtOAc) .[3]

    • Note: If solubility is poor, use DCM:MeOH (9:1) . Avoid pure DCM if possible, as aminopyridine salts can sometimes partition into DCM, leading to poor separation.

  • The Wash: Transfer to a separatory funnel. Wash the organic layer 2x with Saturated Sodium Bicarbonate (

    
    ) .
    
    • Why? Bicarbonate (pH ~8.3) is strong enough to deprotonate the pyridine but mild enough to preserve the Iodine bond.

  • Brine Wash: Wash the organic layer 1x with Brine (Sat. NaCl) to remove trapped water.

  • Drying: Dry over anhydrous Sodium Sulfate (

    
    )  for 15 minutes.
    
  • Filtration & Evaporation: Filter and concentrate in vacuo.

  • Azeotrope (Critical Step): Redissolve the residue in Toluene or Chloroform and evaporate again. This helps physically carry over trace free TFA or acetic acid [3].

Method B: Solid-Phase Extraction (Carbonate Resin)

Best for: Small scales (<50 mg), valuable samples, or parallel processing.

The Logic: Use a polymer-supported base. The TFA stays on the bead; your product flows through.

  • Resin Choice: Use a carbonate-functionalized silica or polystyrene resin (e.g., PL-HCO3 MP or SiliaBond Carbonate).

  • Equilibration: Pre-rinse the cartridge/column with MeOH or DCM.

  • Loading: Dissolve your sample in MeOH or DCM and apply to the cartridge.

  • Elution: Elute with the same solvent. The resin captures the proton (

    
    ) and the trifluoroacetate (
    
    
    
    ), releasing
    
    
    and the free base amine.
  • Finish: Evaporate the solvent. No aqueous workup required.

Method C: HCl Salt Exchange (Lyophilization)

Best for: Biological assays where solubility is required but TFA is toxic.

The Logic: You are not making the free base; you are swapping the toxic TFA counter-ion for the biologically benign Chloride (


) ion [4].
  • Dissolve: Dissolve the TFA salt in a mixture of 0.1 M HCl (aq) and Acetonitrile (if needed for solubility).

  • Freeze & Dry: Freeze the solution (liquid nitrogen or -80°C) and lyophilize (freeze-dry) overnight.

  • Repeat: This is mandatory. Repeat the process 2–3 times. The excess HCl drives off the volatile TFA.

  • Result: You obtain 3-Iodo-5-methyl-pyridin-2-ylamine • xHCl.[4]

Visualizing the Extraction Workflow (Method A)

LLE_Workflow Input Crude TFA Salt (Dissolved in EtOAc) Wash Wash 2x with Sat. NaHCO3 Input->Wash Partition Partition Layers Wash->Partition Aq_Layer Aqueous Layer (Contains Na-TFA) Partition->Aq_Layer Discard Org_Layer Organic Layer (Contains Free Base) Partition->Org_Layer Keep Dry Dry (Na2SO4) & Evaporate Org_Layer->Dry Final Pure Free Base (Solid) Dry->Final

Figure 2: Step-by-step liquid-liquid extraction workflow for generating the free base.

Frequently Asked Questions (FAQs)

Q: Can I just use high vacuum and heat to remove the TFA? A: No. While free TFA boils at 72°C, the salt form (pyridinium trifluoroacetate) is an ionic solid with a much higher melting/decomposition point. Heat will not remove it effectively and may degrade your iodinated compound.

Q: How do I verify the TFA is actually gone? A: 19F NMR is the gold standard. Run a fluorine NMR of your product.

  • Result: If you see a peak at -76.5 ppm , you still have TFA.

  • Quantification: Add an internal standard (like trifluorotoluene) to quantify the remaining weight percentage.

Q: My compound crashed out when I added NaHCO3. What happened? A: The free base of 3-Iodo-5-methyl-pyridin-2-ylamine is likely less soluble in water than the salt. If it precipitates, it means it is no longer ionic (Good!). You can simply filter the solid, wash it with water (to remove Na-TFA), and dry it.

Q: Will the Iodine fall off during the base wash? A: No. Aryl iodides are stable to saturated bicarbonate at room temperature. Avoid using strong nucleophiles (like hydroxide in boiling water) or metals.

References

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[5] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.

  • LifeTein Technical Support. (2025). Should I Have TFA Removed from My Peptide? LifeTein Knowledge Base.

  • Lodhi, N. A., et al. (2017). Methods for TFA Removal from Reaction Mixtures. ResearchGate Discussions.

  • Sikora, K., et al. (2018).[6] Removing Trifluoroacetic Acid (TFA) From Peptides: TFA/HCl Exchange Protocols.[4][6][7] International Journal of Peptide Research and Therapeutics, 24, 265-279.

Sources

Technical Support Center: Stability Profile of 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1][2]

Compound: 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate Class: Halogenated Aminopyridine Salt Primary Application: Palladium-catalyzed cross-coupling intermediate (Suzuki-Miyaura, Sonogashira).

This guide addresses the stability profile of 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate in solution. As a Senior Application Scientist, I often see degradation in this class of compounds misdiagnosed as "bad batches" when the root cause is actually photolytic dehalogenation or acid-catalyzed hydrolysis in specific solvents.[1]

The presence of the Trifluoroacetic Acid (TFA) counterion adds a layer of complexity, rendering the local micro-environment acidic, which can accelerate degradation in hygroscopic solvents like DMSO.[1]

Critical Stability Factors (The "Why" Behind the Protocol)

A. Photolytic Deiodination (The Primary Threat)

The Carbon-Iodine (C-I) bond on the pyridine ring, particularly at the C3 position, is the weakest link.[1] Upon exposure to UV or visible light, this bond undergoes homolytic cleavage, generating a radical species.[1]

  • Mechanism: Light energy (

    
    ) cleaves the C-I bond 
    
    
    
    Pyridyl radical + Iodine radical (
    
    
    ).[1]
  • Observation: The solution turns from colorless/pale yellow to amber/brown (formation of

    
    ) or purple  (concentrated iodine).[1]
    
  • Result: Formation of the de-iodinated byproduct (5-methyl-pyridin-2-ylamine), which is a common impurity in stored solutions.

B. The TFA Effect in DMSO

While DMSO is the standard solvent for stock solutions, it is not inert.[1]

  • Acidity: The TFA salt maintains an acidic pH.[1]

  • Hygroscopicity: DMSO absorbs atmospheric water.[1]

  • Risk: In the presence of acid and water, the amino group can undergo slow hydrolysis or oxidative coupling over weeks at room temperature.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the causality of degradation, helping you identify where your storage protocol might have failed.

DegradationPathway Compound 3-Iodo-5-methyl-pyridin-2-ylamine (Intact Molecule) Radical Pyridyl Radical (Transient) Compound->Radical Homolytic Cleavage Oxidation Oxidative Coupling (Tars/Dimers) Compound->Oxidation Air + Time + Acid Light UV/Visible Light (>300nm) Light->Compound Deiodinated 5-Methyl-pyridin-2-ylamine (Impurity M-126) Radical->Deiodinated H-Abstraction (from Solvent) Iodine Free Iodine (I2) (Brown Color) Radical->Iodine Radical Recombination

Figure 1: Mechanistic pathway of photolytic degradation and oxidation. Note that Hydrogen abstraction from the solvent (e.g., DMSO/MeOH) drives the formation of the de-iodinated impurity.

Solvent Compatibility Matrix

Use this table to select the correct solvent for your application.

SolventStability RatingRecommended StorageTechnical Notes
DMSO (Anhydrous) ⭐⭐⭐⭐ (High)-20°C or -80°CPreferred. TFA salt is soluble. Keep anhydrous to prevent acid-catalyzed hydrolysis.[1]
Methanol/Ethanol ⭐⭐ (Low)Do Not Store Protic solvents promote H-abstraction (de-iodination) if exposed to light.[1] Use only for immediate reactions.
Water (Buffered) ⭐ (Very Low)Immediate UseLow solubility for the organic scaffold; risk of hydrolysis.[1]
Acetonitrile ⭐⭐⭐ (Medium)-20°CGood alternative to DMSO for LCMS.[1] Less hygroscopic.[1]

Troubleshooting Guide (Q&A Format)

Issue 1: Solution Discoloration

Q: My 10 mM DMSO stock solution turned dark brown after 1 week on the bench. Is it still usable?

A: Likely No. The brown color indicates the liberation of elemental iodine (


), confirming that photolytic cleavage has occurred.[1]
  • Diagnosis: Run a quick LCMS.[1] Look for the "De-iodinated" peak (Mass = M - 126 Da).[1]

  • Root Cause: Storage in clear glass or exposure to ambient lab light.[1]

  • Correction: Discard the batch. For the next batch, wrap the vial in aluminum foil immediately after dissolution and store at -20°C.

Issue 2: Unexpected Precipitate

Q: I see a white precipitate in my DMSO stock after thawing from -20°C.

A: This is likely the TFA salt crystallizing or "crashing out." TFA salts can have variable solubility in cold DMSO.[1]

  • Action: Vortex vigorously at room temperature (25°C) for 5 minutes. If it resolubilizes, it is safe to use.[1][2]

  • Warning: Do not heat above 40°C to dissolve, as heat + acid + DMSO can accelerate decomposition.[1]

Issue 3: Free-Basing for Assays

Q: My biological assay is sensitive to acidic pH. How do I remove the TFA?

A: You must "free-base" the compound in situ or prior to use.[1]

  • Protocol:

    • Dissolve the TFA salt in Ethyl Acetate.[1]

    • Wash with saturated aqueous

      
       (Sodium Bicarbonate).[1]
      
    • Dry the organic layer over

      
      , filter, and concentrate.[1]
      
    • Note: The free base (amine) is more susceptible to oxidation than the TFA salt.[1] Use immediately.

Validated QC Workflow

Follow this decision tree to validate the integrity of your compound before starting expensive experiments.

QC_Workflow Start Start: Thaw Stock Solution VisualCheck Visual Inspection: Is it Yellow/Brown? Start->VisualCheck LCMS Run LCMS (UV 254nm) VisualCheck->LCMS No (Clear) Fail FAIL: Discard & Re-purify VisualCheck->Fail Yes (Dark Brown) CheckPurity Purity Check: Is De-iodo peak > 5%? LCMS->CheckPurity Pass PASS: Proceed to Assay CheckPurity->Pass No CheckPurity->Fail Yes

Figure 2: Quality Control Decision Tree for handling iodinated aminopyridine stocks.

References

  • Photochemistry of Haloarenes

    • Title: Photochemical Behavior of Halogenated Aromatic Compounds.[1]

    • Source:Journal of Organic Chemistry.
    • Context: Establishes the mechanism of C-I bond homolysis under UV/Vis light.
    • Link:[Link][1]

  • Stability in DMSO

    • Title: Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of Halogenated Heterocycles.[1]

    • Source:Mon
    • Context: Details the hydrolytic instability of halo-heterocycles in acidic DMSO solutions.
    • Link:[Link][1]

  • TFA Salt Properties

    • Title: Trifluoroacetic acid (TFA) in Peptide and Small Molecule Synthesis.[1][3]

    • Source:RSC Advances.
    • Context: Discusses the hygroscopic nature and acidity of TFA salts in solution.
    • Link:[Link]

Sources

Catalysis Technical Support Center: Overcoming Catalyst Poisoning by Amine TFA Salts in Palladium Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter stalled reactions, poor yields, or "dead" catalysts when attempting Buchwald-Hartwig aminations using amines derived from Boc-deprotection. Because Boc-deprotection typically utilizes trifluoroacetic acid (TFA), the resulting substrate is an amine·TFA salt.

If not handled correctly, these salts will rapidly poison your palladium catalytic cycle. This guide provides the mechanistic causality behind this failure and outlines self-validating experimental protocols to overcome it.

Part 1: Mechanistic FAQs (The "Why")

Q: Why does my Buchwald-Hartwig amination fail when using an amine trifluoroacetate (TFA) salt? A: The failure is driven by two competing mechanistic disruptions:

  • Base Depletion: The catalytic cycle requires a base to deprotonate the amine after it coordinates to the Pd(II) intermediate. The acidic proton of the TFA salt immediately consumes the base intended for the catalytic cycle.

  • Anion Coordination (Poisoning): The trifluoroacetate anion (CF₃COO⁻) is a strongly coordinating ligand. In the presence of palladium, it can bind to the metal center, forming stable, off-cycle anionic ate complexes (e.g.,

    
    ). These complexes are highly unreactive and significantly inhibit the oxidative addition and transmetalation steps[1].
    

Q: Can I just add more base to overcome the TFA salt? A: Yes, but the type of base and the exact stoichiometry are critical. You must add enough base to completely neutralize the TFA salt, plus the standard equivalents required for the catalytic cycle (typically 3.0 to 4.0 equivalents total). However, neutralizing TFA in-situ with bases like NaOtBu generates sodium trifluoroacetate (NaTFA) as a byproduct. NaTFA has poor solubility in common non-polar coupling solvents (like toluene or dioxane), which can create a thick, biphasic slurry that impedes mass transfer and halts the reaction[2].

MechanisticPathway Pd_Active Active Pd(0)L Catalyst Poisoning TFA- Coordination (Base Depletion) Pd_Active->Poisoning Insufficient Base Cat_Cycle Productive Cross-Coupling Pd_Active->Cat_Cycle TFA_Salt Amine·TFA Salt (RNH2·TFA) TFA_Salt->Poisoning Neutralization Excess Strong Base (e.g., NaOtBu) TFA_Salt->Neutralization Pre-treatment or In-situ (>3 eq) Dead_End Off-Cycle Pd-TFA Ate Complex Poisoning->Dead_End Free_Amine Free Amine (RNH2) Neutralization->Free_Amine Free_Amine->Cat_Cycle Product Coupled Product (Ar-NHR) Cat_Cycle->Product

Mechanistic divergence: Catalyst poisoning via TFA ate complexes vs. productive cross-coupling.

Part 2: Quantitative Data & Base Selection

When opting for in-situ neutralization, selecting the right base is paramount. The table below summarizes the causality behind base selection when dealing with TFA salts.

BasepKa (Conjugate Acid)Required EquivalentsSolubility of resulting TFA SaltMechanistic Impact & Use Case
NaOtBu ~17.03.0 - 4.0 eqLow (Forms NaTFA precipitate)Standard for Buchwald-Hartwig. High basicity rapidly neutralizes TFA, but the resulting precipitate can cause mass transfer issues in scale-up.
LiHMDS ~26.03.0 - 4.0 eqHigh (LiTFA is highly soluble)Excellent for base-sensitive substrates at low temperatures. Soluble byproducts prevent stirring issues.
DBU ~13.53.0 - 4.0 eqHigh (DBU·TFA is soluble)Used in homogeneous dual-base systems to prevent precipitation. Often paired with NaTFA as a halide scavenger[2].
K₂CO₃ ~10.34.0 - 5.0 eqLow (Forms KTFA precipitate)Weak base; requires high temperatures (>100°C). Not recommended for TFA salts due to sluggish neutralization.

Part 3: Troubleshooting Workflows & Experimental Protocols (The "How")

To ensure scientific integrity, every protocol must be a self-validating system. Below are the two field-proven methodologies for overcoming TFA salt inhibition.

Protocol A: Ex-Situ Freebasing via Basic Ion-Exchange Resin

Recommended for sensitive substrates, complex ligands, or when in-situ precipitation must be avoided.

Causality: By passing the salt through a weakly basic polymeric resin (like Amberlyst A-21), the TFA is physically sequestered on the solid support. This completely removes the coordinating trifluoroacetate anion from the system prior to introducing palladium, restoring standard catalytic kinetics[3].

  • Resin Preparation: Swell Amberlyst A-21 resin (3.0 - 4.0 eq based on loading capacity) in dichloromethane (DCM) for 15 minutes.

  • Substrate Loading: Dissolve the amine·TFA salt in a minimal volume of DCM (use a 9:1 DCM/MeOH mixture if solubility is poor).

  • Neutralization: Add the substrate solution to the swollen resin and agitate gently at room temperature for 30–60 minutes.

  • Elution: Filter the resin through a fritted funnel and wash thoroughly with excess DCM to elute the free amine.

  • Validation Checkpoint: Spot the eluent on a TLC plate and stain with Ninhydrin to confirm the presence of the free amine. Extract a 1 mL aliquot of the eluent with 1 mL of DI water and check the pH of the aqueous layer; it should be >8.0, confirming the complete absence of TFA.

  • Isolation: Concentrate the filtrate in vacuo to yield the freebase amine, which is now ready for standard Pd-catalyzed coupling.

Protocol B: In-Situ Neutralization with Precatalysts

Recommended for high-throughput screening or stable substrates where extra steps are undesirable.

Causality: Highly active precatalysts (like Pd G3/G4 palladacycles) rapidly generate the monoligated Pd(0) active species. By using a massive excess of a strong base, the TFA is neutralized faster than it can coordinate to the palladium center, allowing the bulky ligand (e.g., XPhos, BrettPhos) to outcompete the TFA anion.

  • Reaction Setup: In a glovebox or under a rigorous inert argon atmosphere, charge an oven-dried vial with the aryl halide (1.0 eq), the amine·TFA salt (1.2 eq), and a highly active precatalyst such as XPhos Pd G3 (2–5 mol%).

  • Base Addition: Add a strong base, such as NaOtBu or LiHMDS (3.5 - 4.0 eq). Note: The first 1.2 equivalents are immediately consumed to neutralize the TFA salt, leaving ~2.3–2.8 equivalents to facilitate the catalytic cycle.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane or Toluene to reach a concentration of 0.1 M.

  • Validation Checkpoint: Upon heating to 80°C, closely observe the reaction mixture. Successful activation of the G3 precatalyst will result in a distinct color change (typically from pale yellow/green to deep red/orange), indicating the formation of the active Pd(0) species. If the solution turns black (Pd black precipitation), the TFA has likely poisoned the catalyst due to insufficient base mixing.

  • Completion: Stir at the required temperature until complete conversion is observed via LC-MS.

Workflow Start Amine·TFA Salt Substrate Decision Choose Neutralization Strategy Start->Decision PathA Method A: In-Situ Neutralization Decision->PathA PathB Method B: Ex-Situ Freebasing Decision->PathB StepA1 Add 3.0 - 4.0 eq Strong Base (e.g., NaOtBu, LiHMDS) PathA->StepA1 StepB1 Pass through Basic Ion-Exchange Resin (e.g., Amberlyst A21) PathB->StepB1 StepA2 Use highly active Pd G3/G4 precatalyst + Bulky Ligand StepA1->StepA2 Coupling Perform Pd-Catalyzed Cross-Coupling StepA2->Coupling StepB2 Elute Free Amine & Evaporate Solvent StepB1->StepB2 StepB2->Coupling

Decision matrix and workflow for mitigating TFA salt inhibition in Pd-catalyzed amination.

References

  • Formation of anionic palladium(0) complexes ligated by the trifluoroacetate ion and their reactivity in oxidative addition.
  • Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System.
  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • Advances in organometallic and protein chemistry. UCL Discovery.

Sources

Validation & Comparative

Elemental analysis standards for 3-Iodo-5-methyl-pyridin-2-ylamine TFA purity

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The "Fluorine-TFA" Analytical Trap

3-Iodo-5-methyl-pyridin-2-ylamine (CAS: 211308-79-1) is a critical halogenated pyridine scaffold used frequently in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for kinase inhibitor development.[1] When isolated as a Trifluoroacetic Acid (TFA) salt , this compound presents a unique analytical paradox that often leads to false purity failures in standard QC workflows.

The core challenge is twofold:

  • Non-Stoichiometric Solvation: TFA salts are notoriously hygroscopic and often exist as non-stoichiometric solvates (

    
     TFA), making theoretical 
    
    
    
    calculation ambiguous.
  • Combustion Interference: The presence of fluorine (from TFA) generates hydrogen fluoride (

    
    ) during combustion. Without specific additives, 
    
    
    
    attacks the silica quartz combustion tubes, leading to erratic results and instrument damage, rendering standard Elemental Analysis (EA) unreliable.

This guide establishes a validated purity assessment standard, comparing Modified Combustion Analysis against Quantitative NMR (qNMR) as the superior orthogonal anchor.

Comparative Analysis: Performance Standards

The following table objectively compares analytical methodologies for the purity assessment of 3-Iodo-5-methyl-pyridin-2-ylamine TFA .

FeatureMethod A: Standard CHN Method B: Modified CHN (Recommended EA) Method C: qNMR (Gold Standard)
Principle High-temp combustion (

)
Combustion +

/

Additives
Nuclear Magnetic Resonance (molar ratio)
Fluorine Handling Poor. Forms

; attacks quartz; low

recovery.
Excellent. Additives bind

and aid oxidation.
Native.

-NMR quantifies TFA counter-ion directly.
Stoichiometry Requires assumption of 1:1 salt.Requires assumption of 1:1 salt.Absolute. Determines exact base:acid ratio.
Sample Req.

(Destructive)

(Destructive)

(Non-destructive)
Precision

(often fails for F-compounds)

(achievable with additives)

(with internal standard)
Verdict Avoid for TFA salts.Standard for bulk characterization.Required for reference standard validation.

Deep Dive: Modified Elemental Analysis Protocol

Standard combustion fails because Fluorine has high ionization energy and forms stable


 bonds that are difficult to rupture. Furthermore, the 

produced reacts with the quartz tube (

), artificially inflating Hydrogen values and degrading the detector.
Protocol: -Assisted Combustion

To accurately analyze 3-Iodo-5-methyl-pyridin-2-ylamine TFA , you must use a combustion aid. Tungsten(VI) oxide (


) or Vanadium(V) oxide (

) acts as an oxygen donor and a fluorine scrubber.

Reagents:

  • Analyte: Dry 3-Iodo-5-methyl-pyridin-2-ylamine TFA (dried via lyophilization, see Sec 5).

  • Combustion Aid: High-purity

    
     powder (CAS: 1314-35-8).
    
  • Capsule: Tin (

    
    ) capsule.
    

Step-by-Step Methodology:

  • Micro-Weighing: Tare a clean tin capsule. Weigh

    
     of the dried TFA salt.
    
  • Additive Layering: Carefully add

    
     of 
    
    
    
    directly on top of the sample within the capsule.
    • Mechanism:[2][3][4]

      
       promotes flash combustion and binds Fluorine, preventing 
      
      
      
      formation.
  • Encapsulation: Fold the tin capsule tightly to exclude atmospheric nitrogen.

  • Combustion Cycle: Run on a CHN Analyzer (e.g., PerkinElmer 2400 or Thermo FlashSmart) with an "Oxygen Boost" cycle enabled.

    • Temp: Reaction zone

      
      .
      
  • Calculation: Compare against theoretical values for the Mono-TFA salt (

    
    ; MW 
    
    
    
    ).

Critical Note: If results deviate by


, do not assume impurity. Proceed immediately to qNMR to verify the salt stoichiometry (e.g., is it a 1.5 TFA solvate?).

The Superior Standard: qNMR & Analysis

For drug development, qNMR is the preferred self-validating system because it does not rely on a theoretical salt stoichiometry. It measures the absolute mass purity of the pyridine scaffold and the mole ratio of the TFA.

Experimental Workflow: Dual-Nuclei Validation

1.


-qNMR (Absolute Purity): 
  • Internal Standard (IS): Maleic Acid (traceable standard) or 1,3,5-Trimethoxybenzene.

  • Solvent: DMSO-

    
     (TFA salts are often insoluble in 
    
    
    
    ).
  • Acquisition:

    • Relaxation delay (

      
      ): 
      
      
      
      (essential for quantitative integration).
    • Scan count: 16–32 scans.

  • Integration: Integrate the aromatic proton of the pyridine ring (isolated singlet/doublet) against the IS peak.

2.


-NMR (Counter-ion Stoichiometry): 
  • Purpose: Confirm if the salt is 1:1, 1:2, or non-stoichiometric.

  • Standard:

    
    -Trifluorotoluene (added as IS).
    
  • Observation: Integrate the TFA signal (

    
    ) against the IS.
    
  • Result: This explicitly defines the "Molecular Weight" to be used in the EA calculation.

Experimental Protocols: Handling TFA Salts

Drying Protocol (Mandatory Pre-cursor)

TFA salts are hygroscopic. "Wet" samples are the #1 cause of EA failure.

  • Dissolution: Dissolve the crude salt in minimal HPLC-grade water/acetonitrile.

  • Freezing: Flash freeze in liquid nitrogen.

  • Lyophilization: Freeze-dry at

    
     for 24 hours.
    
    • Why: Vacuum oven drying often traps TFA vapors; lyophilization effectively sublimes excess free TFA and water.

Decision Matrix Logic

The following diagram illustrates the logical workflow for validating the purity of this specific fluorinated intermediate.

PurityWorkflow Start Sample: 3-Iodo-5-methyl-pyridin-2-ylamine TFA Drying Step 1: Lyophilization (Remove excess H2O/TFA) Start->Drying Choice Select Analytical Path Drying->Choice MethodA Path A: Elemental Analysis (Standard CHN) Choice->MethodA Standard Protocol MethodB Path B: Modified EA (w/ WO3 Additive) Choice->MethodB Recommended EA MethodC Path C: qNMR (1H + 19F) (Orthogonal) Choice->MethodC Validation FailA High Risk: F-Interference Result: Low %C, High %H MethodA->FailA SuccessB Combustion Success Compare to Theoretical MW MethodB->SuccessB SuccessC Absolute Purity & Salt Stoichiometry Determined MethodC->SuccessC Decision Discrepancy > 0.4%? SuccessB->Decision Recalc Recalculate MW based on qNMR Stoichiometry SuccessC->Recalc Input Data Decision->Recalc Yes Recalc->SuccessB Re-verify

Figure 1: Analytical Decision Matrix for Fluorinated TFA Salts. Note the feedback loop where qNMR data corrects the theoretical molecular weight used for Elemental Analysis calculations.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. [Link]

  • Exeter Analytical. "Handling Challenging Samples: Fluorine and Refractory Materials in CHN Analysis." Technical Guide. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Iodo-5-methyl-pyridin-2-ylamine Trifluoroacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate. As a compound utilized by researchers and drug development professionals, understanding its unique chemical nature is paramount to ensuring laboratory safety and environmental stewardship. This document moves beyond a simple checklist, offering a causal framework for each procedural step, grounded in the compound's distinct hazardous properties.

Part 1: Hazard Assessment & Chemical Profile

The proper handling and disposal of 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate are dictated by the combined hazards of its two primary components: the halogenated pyridine cation and the trifluoroacetate (TFA) anion.

  • The Cation (3-Iodo-5-methyl-pyridin-2-ylamine): This is a halogenated organic compound. The pyridine ring is a known structural motif in many toxic compounds, and the presence of iodine classifies it as a halogenated waste.[1][2] Safety data for the parent amine indicates it is harmful if swallowed and poses a risk of serious eye damage.[3] Therefore, all waste containing this cation must be treated as toxic and segregated into the halogenated waste stream.[2][4]

  • The Anion (Trifluoroacetate - TFA): TFA is the conjugate base of trifluoroacetic acid, a strong acid. Critically, TFA is classified as an ultrashort-chain per- and polyfluoroalkyl substance (PFAS).[5] It is highly soluble in water, does not degrade through abiotic processes in the environment, and is persistent in the water cycle.[5][6][7] Its environmental persistence necessitates that it is not discharged into sanitary sewer systems.[8]

Table 1: Chemical & Hazard Summary

PropertyValue / InformationSource(s)
Chemical Name 3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate-
Parent Cation CAS 211308-79-1
Parent Cation Formula C₆H₇IN₂
Primary Hazards Harmful if swallowed, Causes serious eye damage, Skin/respiratory irritant (based on components).[3][8][3][8]
Waste Classification Halogenated Organic Hazardous Waste[1][2]
Environmental Concern The trifluoroacetate anion is a persistent PFAS compound.[5][7][5][7]

Part 2: Immediate Safety & Handling Precautions

Before beginning any work that will generate waste, ensure the following controls are in place. These measures are foundational to minimizing exposure and preventing accidental release.

  • Personal Protective Equipment (PPE): A baseline of PPE is non-negotiable. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.[3][9]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and wash hands thoroughly after handling.[3][10]

    • Body Protection: A lab coat must be worn to protect against skin contact.[10][11]

  • Engineering Controls: All handling of the solid compound and preparation of its solutions must be conducted within a certified chemical fume hood.[9][10][11] This prevents the inhalation of aerosolized particles or vapors.

  • Spill Management: In the event of a spill, contain it immediately with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large spills. The cleanup materials must be collected as hazardous solid waste.[12][13]

Part 3: Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is rigorous and systematic segregation at the point of generation.[14] Mixing hazardous waste with non-hazardous waste renders the entire volume hazardous, increasing disposal costs and regulatory burden.[1]

Workflow for Waste Segregation

cluster_0 Waste Generation Point cluster_1 Segregation Decision cluster_2 Waste Collection Streams (Halogenated) Waste Waste Containing 3-Iodo-5-methyl-pyridin-2-ylamine TFA Decision What is the waste form? Waste->Decision Solid Solid Waste Container (e.g., Lined Pail) Decision->Solid  Solid (powder, tips, gloves) Liquid Liquid Waste Container (e.g., HDPE Bottle) Decision->Liquid  Liquid (solutions, rinsate) Sharps Sharps Container (Puncture-Proof) Decision->Sharps  Sharps (needles)

Caption: Waste segregation decision tree.

Step 1: Waste Segregation

  • Solid Waste: Collect all non-sharp, solid materials contaminated with the compound in a dedicated container for Halogenated Solid Waste . This includes:

    • Unused or expired powder.

    • Contaminated PPE such as gloves and disposable lab coats.

    • Weighing papers, pipette tips, and other disposable labware.[10][11]

  • Liquid Waste: All solutions containing the compound, regardless of the solvent (e.g., DMSO, aqueous buffers), must be collected in a dedicated container for Halogenated Liquid Waste .[2]

    • This includes rinsate from the triple-rinsing of empty containers.

    • Never pour this waste down the drain due to the toxicity of the pyridine derivative and the environmental persistence of the TFA anion.[8][11]

  • Contaminated Sharps: Any needles, syringes, or other sharps contaminated with the compound must be placed directly into a designated, puncture-resistant sharps container.[11]

Step 2: Waste Collection & Container Management

  • Container Selection: Use only robust, leak-proof containers made of chemically compatible materials, such as high-density polyethylene (HDPE) or glass.[10][14] Ensure containers have secure, tight-fitting lids.[15]

  • Container Labeling: Proper labeling is a strict regulatory requirement.[14] Before adding the first drop of waste, affix a "Hazardous Waste" label that includes:

    • The words "Hazardous Waste" .

    • The full chemical name: "3-Iodo-5-methyl-pyridin-2-ylamine trifluoroacetate" .

    • Primary hazards (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste is added).[10][11]

  • Safe Practices: Keep waste containers closed at all times except when actively adding waste.[15] Do not overfill containers; a maximum of 75-90% full is a common guideline to allow for expansion and prevent spills.[1][16]

Step 3: Temporary Storage (Satellite Accumulation Area)

Store sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[11][15] This area must be:

  • At or near the point of waste generation.

  • Under the control of laboratory personnel.

  • Segregated from incompatible materials (e.g., strong acids, bases, and oxidizers).[14][15]

  • Located away from sinks and drains.[16]

Step 4: Arranging for Final Disposal

  • Contact EHS: Once a waste container is full or reaches your institution's time limit for accumulation, contact your Environmental Health and Safety (EHS) department to schedule a pickup.[11]

  • Professional Disposal: The final disposal of this hazardous waste must be conducted by a certified hazardous waste management company.[10] These professionals will typically use high-temperature incineration, which is an appropriate method for destroying halogenated organic compounds.[17]

Part 4: Overall Disposal Workflow

The following diagram provides a comprehensive overview of the entire process, from the moment waste is generated to its final, compliant removal from the laboratory.

A Waste is Generated (Solid, Liquid, or Sharps) B Step 1: Segregate Waste (Halogenated Stream) A->B C Step 2: Collect in Appropriate Compatible Container B->C D Affix 'Hazardous Waste' Label with Full Chemical Details C->D E Keep Container Securely Closed D->E F Step 3: Store in Designated Satellite Accumulation Area E->F G Monitor Fill Level (Do Not Exceed 90%) F->G H Step 4: Request Pickup from Institutional EHS G->H I Waste Transferred to Licensed Disposal Facility H->I

Caption: End-to-end disposal workflow diagram.

References

  • Kim, M., & Nies, L. (2009). Biodegradability of Trifluoroacetic Acid. ResearchGate. [Link]

  • German Environment Agency (Umweltbundesamt). (2024, March 25). TFA as degradation product of fluorinated greenhouse gases. [Link]

  • Wikipedia. Trifluoroacetic acid. [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). The thermal decomposition of trifluoroacetic acid. RSC Publishing. [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]

  • Joudan, S., et al. (2024). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. [Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

  • Gelest, Inc. (2017). SODIUM TRIFLUOROACETATE - Safety Data Sheet. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • Society for Science. Hazardous chemicals, activities or devices. [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Trifluoroacetic Acid, Sodium Salt, 97%. [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

  • University of Natural Resources and Life Sciences, Vienna. Solvent Wastes in the Laboratory – Disposal and/or Recycling. [Link]

  • Chemcia Scientific. MATERIAL SAFETY DATA SHEET - 3-Iodo-5-methyl-pyridin-2-ylamine acetate. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Pyridine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.